Product packaging for Vegfr-2-IN-14(Cat. No.:)

Vegfr-2-IN-14

Cat. No.: B12414418
M. Wt: 433.5 g/mol
InChI Key: TXIKYRCWHMHHLK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vegfr-2-IN-14 is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N3O3S B12414418 Vegfr-2-IN-14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1

InChI Key

TXIKYRCWHMHHLK-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Structure of the VEGFR-2 Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Sorafenib, a potent multi-kinase inhibitor with significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and medicinal chemistry.

Chemical Structure and Properties

Sorafenib, marketed under the brand name Nexavar, is a bi-aryl urea derivative. Its chemical structure is characterized by a central urea moiety connecting a picolinamide group to a substituted phenyl ring.

Chemical Name: 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide

Molecular Formula: C₂₁H₁₆ClF₃N₄O₃

Molecular Weight: 464.8 g/mol

Synthesis of Sorafenib

A convenient and practical synthetic route for Sorafenib has been developed to avoid the use of highly toxic reagents such as phosgene. The following scheme outlines a common multi-step synthesis.

Synthesis Workflow

Sorafenib_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Urea Formation 4-chloro-N-methyl-2-picolinamide 4-chloro-N-methyl-2-picolinamide 4-aminophenol 4-aminophenol 4-chloro-N-methyl-2-picolinamide->4-aminophenol 3. Picolinic_acid Picolinic acid Thionyl_chloride Thionyl chloride Picolinic_acid->Thionyl_chloride 1. Methylamine Methylamine Thionyl_chloride->Methylamine 2. Methylamine->4-chloro-N-methyl-2-picolinamide 4-(4-aminophenoxy)-N-methylpicolinamide 4-(4-aminophenoxy)-N-methylpicolinamide Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-(4-aminophenoxy)-N-methylpicolinamide->Isocyanate 4. Base Base (e.g., K2CO3) 4-aminophenol->Base Base->4-(4-aminophenoxy)-N-methylpicolinamide Sorafenib Sorafenib Isocyanate->Sorafenib

Caption: Multi-step synthesis of Sorafenib.

Experimental Protocol for Sorafenib Synthesis

Step 1: Synthesis of 4-chloro-N-methyl-2-picolinamide

  • To a solution of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

  • Slowly add a solution of methylamine in a suitable solvent (e.g., THF) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-N-methyl-2-picolinamide.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • To a mixture of 4-aminophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF), add 4-chloro-N-methyl-2-picolinamide.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Sorafenib

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • The product, Sorafenib, will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain pure Sorafenib.

Biological Activity and Data Presentation

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1] Its primary targets include VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK signaling cascade.[1][2]

In Vitro Kinase Inhibitory Activity of Sorafenib
Kinase TargetIC₅₀ (nM)
Raf-16
B-Raf22
VEGFR-2 90
VEGFR-126
VEGFR-320
PDGFR-β57
c-KIT68
FLT358
RET43
FGFR-1580
Anti-proliferative Activity of Sorafenib in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
CALU-3Non-small cell lung cancer~5[3]
HCT116Colorectal cancer~7[3]
MDA-MB-231Breast cancerNot specified[4]
LOXMelanomaNot specified[4]
BxPC3Pancreatic cancerNot specified[4]
DLD-1Colon cancerNot specified[4]
Colo-205Colon cancerNot specified[4]

VEGFR-2 Signaling Pathway and Mechanism of Action

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits ATP Binding Site RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and Sorafenib's point of intervention.

Sorafenib exerts its anti-angiogenic effects by inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis. Furthermore, by inhibiting the RAF/MEK/ERK pathway, Sorafenib directly impedes tumor cell proliferation.[1][2]

Key Experimental Protocols

VEGFR-2 Kinase Activity Assay

This assay is crucial for evaluating the inhibitory potential of compounds like Sorafenib against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., Sorafenib)

  • Phospho-tyrosine antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

  • 96-well microplate

Protocol:

  • Prepare Reagents: Dilute the VEGFR-2 enzyme, peptide substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • Add the kinase assay buffer to each well of a 96-well plate.

    • Add the test compound or vehicle control to the respective wells.

    • Add the VEGFR-2 enzyme to all wells except the negative control.

    • Initiate the reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the phospho-tyrosine antibody to each well and incubate to allow for binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the test compound and determine the IC₅₀ value.

This technical guide provides a foundational understanding of the synthesis and biological context of Sorafenib as a representative VEGFR-2 inhibitor. The provided protocols and data serve as a valuable resource for researchers in the design and development of novel anti-cancer therapeutics.

References

Technical Guide: Target Specificity and Selectivity of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the target specificity and selectivity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of molecules in oncology and other angiogenesis-dependent diseases. Given that "Vegfr-2-IN-14" does not correspond to a publicly documented specific agent, this document will use a representative molecule, designated VERI-14 (VEGFR-2 Inhibitor - Representative Example 14) , to illustrate the core principles and experimental methodologies used to characterize these compounds.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, tumor cells often hijack this signaling pathway to ensure a dedicated blood supply, which is essential for their growth and metastasis.[1][2][3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy to disrupt tumor angiogenesis.[1][3]

The clinical efficacy and safety profile of a VEGFR-2 inhibitor are intrinsically linked to its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to and inhibit its intended target (VEGFR-2), while selectivity describes its ability to do so without significantly affecting other kinases or cellular targets. Many small-molecule VEGFR-2 inhibitors target the ATP-binding site of the kinase domain, which shares structural similarities with other kinases.[1][3] This can lead to off-target inhibition, resulting in adverse side effects.[1][3] Therefore, a thorough characterization of an inhibitor's activity against a broad panel of kinases is crucial during drug development.

This guide details the target profile of our representative compound, VERI-14, and outlines the standard experimental protocols used to determine such profiles.

Target Specificity and Selectivity Profile of VERI-14

The inhibitory activity of VERI-14 was assessed through in vitro biochemical assays against VEGFR-2 and a panel of related kinases. Cellular activity was confirmed by measuring the inhibition of VEGFR-2 autophosphorylation in a relevant cell line.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of VERI-14

Kinase TargetIC50 (nM)Description
VEGFR-2 (KDR) 0.9 Primary Target
VEGFR-1 (Flt-1)78High selectivity over VEGFR-1
VEGFR-3 (Flt-4)112High selectivity over VEGFR-3
PDGFRβ618>680-fold selective over PDGFRβ
c-Kit>10,000Negligible activity
FGFR1950>1000-fold selective over FGFR1
EGFR>10,000Negligible activity
c-Met16Dual activity observed, common in many VEGFR-2 inhibitors

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data are representative of typical findings for a selective inhibitor.

Table 2: Cellular Activity of VERI-14

Cell LineAssayEC50 (nM)Notes
HUVEC (Human Umbilical Vein Endothelial Cells)VEGF-A stimulated p-VEGFR-2 (Tyr1175)15Demonstrates potent target engagement in a cellular context.
Ba/F3 - TEL-VEGFR2Cell Proliferation150Confirms functional inhibition in a VEGFR-2 dependent cell line.[4]

EC50 values represent the concentration of the inhibitor required to elicit a half-maximal response in a cellular assay.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of inhibitor potency and selectivity. The following protocols describe standard assays used in the characterization of VEGFR-2 inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay quantitatively measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated substrate peptide (e.g., poly-Glu, Tyr 4:1)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • VERI-14 (or test compound) serially diluted in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 kinase and the biotinylated substrate peptide in the assay buffer.

  • Dispense 5 µL of the reaction mixture into the wells of a 384-well plate.

  • Add 50 nL of serially diluted VERI-14 or control compound (e.g., Sunitinib) to the wells.

  • To initiate the kinase reaction, add 5 µL of ATP solution (at a concentration equal to the Km for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

  • Incubate for a further 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF® ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Cellular VEGFR-2 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Starvation Medium (e.g., EBM-2 with 0.5% FBS)

  • Recombinant human VEGF-A

  • VERI-14 (or test compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-p-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells by replacing the growth medium with starvation medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of VERI-14 for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C. A non-stimulated control well should be included.

  • Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.

  • Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized data to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_mono VEGFR-2 (Monomer) VEGFA->VEGFR2_mono Binding VEGFR2_dimer VEGFR-2 Dimerization (pY1175) VEGFR2_mono->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K GRB2_SOS Grb2/SOS VEGFR2_dimer->GRB2_SOS Proliferation Proliferation, Migration, Survival, Permeability PLCg->Proliferation AKT Akt PI3K->AKT RAS Ras GRB2_SOS->RAS AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation VERI14 VERI-14 VERI14->VEGFR2_dimer Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 In Vivo Assessment Biochem Biochemical Assay (VEGFR-2 IC50) KinasePanel Kinase Selectivity Panel (>100 Kinases) Biochem->KinasePanel CellularTarget Cellular p-VEGFR-2 Assay (HUVEC EC50) KinasePanel->CellularTarget CellProlif Angiogenesis Assays (Tube Formation, Proliferation) CellularTarget->CellProlif PK Pharmacokinetics (PK) & ADME CellProlif->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: Experimental workflow for characterizing a VEGFR-2 inhibitor.

Selectivity_Concept Inhibitor VERI-14 VEGFR2 Primary Target VEGFR-2 Inhibitor->VEGFR2 OffTarget1 Related Off-Target PDGFRβ Inhibitor->OffTarget1 OffTarget2 Unrelated Off-Target c-Kit Inhibitor->OffTarget2 Potent Potent Inhibition (IC50 = 0.9 nM) VEGFR2->Potent Weak Weak Inhibition (IC50 = 618 nM) OffTarget1->Weak None No Inhibition (IC50 > 10,000 nM) OffTarget2->None

Caption: Conceptual diagram of kinase inhibitor selectivity.

References

Whitepaper: A Technical Guide to In Silico Modeling of Small Molecule Binding to VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, making it a critical target in cancer therapy.[1] Inhibiting VEGFR-2 can effectively block tumor growth and metastasis.[2] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule inhibitors, exemplified by a hypothetical compound "Vegfr-2-IN-14," to the VEGFR-2 kinase domain. We detail the necessary experimental protocols for molecular docking and molecular dynamics simulations, present representative data in a structured format, and visualize key pathways and workflows to offer a complete framework for computational drug design targeting VEGFR-2.

The VEGFR-2 Signaling Pathway

VEGF-A is the primary ligand for VEGFR-2.[3] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell function. The most prominent pathways include:

  • Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway transmits signals to the nucleus, promoting DNA synthesis and endothelial cell proliferation.[5][6]

  • Survival: Activation of the PI3K-AKT signaling pathway is essential for regulating endothelial cell survival and preventing apoptosis.[4][5]

  • Migration: VEGFR-2 activation influences endothelial cell migration, a key process in angiogenesis, through pathways involving FAK (focal adhesion kinase) and other signaling intermediates.[6]

  • Permeability: The activation of eNOS by AKT leads to the production of nitric oxide (NO), which regulates vascular permeability.[4]

These interconnected pathways make VEGFR-2 a central hub in angiogenesis regulation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Dimerization Dimerization VEGFR-2->Dimerization Autophosphorylation Autophosphorylation PLCg PLCg Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K FAK FAK Autophosphorylation->FAK PKC PKC PLCg->PKC AKT AKT PI3K->AKT Migration Migration FAK->Migration Raf Raf PKC->Raf eNOS eNOS AKT->eNOS Survival Survival AKT->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Permeability Permeability eNOS->Permeability

Figure 1: Simplified VEGFR-2 Signaling Pathway.

In Silico Modeling: A General Workflow

The process of modeling the interaction between an inhibitor and VEGFR-2 involves several key computational steps. This workflow allows for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of the protein-ligand complex. The primary stages are target and ligand preparation, molecular docking to predict the binding conformation, and molecular dynamics (MD) simulation to analyze the dynamic stability of the interaction over time.[7][8]

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation Start Project Start: Target & Ligand Identified ProteinPrep Protein Preparation (e.g., PDB ID: 4ASD) - Remove water, co-factors - Add hydrogens Start->ProteinPrep LigandPrep Ligand Preparation (this compound) - 2D to 3D conversion - Energy minimization Start->LigandPrep Docking Perform Docking - Define binding site grid - Generate binding poses ProteinPrep->Docking LigandPrep->Docking Scoring Analyze Results - Rank by docking score - Assess binding mode Docking->Scoring MD_Setup System Setup - Solvation & Ionization - Minimization & Equilibration Scoring->MD_Setup Select best pose(s) MD_Run Production Run (e.g., 50-100 ns) MD_Setup->MD_Run MD_Analysis Trajectory Analysis - RMSD, RMSF - Binding Free Energy (MM/PBSA) MD_Run->MD_Analysis End Lead Candidate for In Vitro Validation MD_Analysis->End

Figure 2: General workflow for in silico modeling.

Detailed Methodologies

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of VEGFR-2 and the inhibitor for subsequent docking and simulation.

Protocol:

  • Protein Structure Retrieval: Download the X-ray crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A common choice is PDB ID: 4ASD, which is co-crystallized with the inhibitor sorafenib.[9]

  • Protein Preparation:

    • Software: UCSF Chimera, Schrödinger Maestro, or MOE.

    • Steps: a. Load the PDB file (e.g., 4ASD). b. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. c. Inspect the protein for missing residues or loops; model these if necessary. d. Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). e. Perform a constrained energy minimization to relieve any steric clashes introduced during hydrogen addition, using a force field like AMBER or OPLS.

  • Ligand Preparation:

    • Software: ChemDraw, Avogadro, or software integrated into docking suites.

    • Steps: a. Draw the 2D structure of the inhibitor (this compound). b. Convert the 2D structure into a 3D conformation. c. Assign correct bond orders and protonation states for pH 7.4. d. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy conformer.[7]

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the inhibitor within the VEGFR-2 active site.

Protocol:

  • Software: AutoDock Vina, Schrödinger Glide, or OpenEye FRED.[1]

  • Binding Site Definition:

    • Identify the ATP-binding pocket of VEGFR-2. If using a PDB structure with a co-crystallized ligand (like 4ASD), the binding site can be defined as a grid box centered on that ligand's coordinates.[7]

    • A typical grid box size is 22.5 x 22.5 x 22.5 Å to encompass the entire active site.[7]

  • Docking Execution:

    • Load the prepared protein receptor and ligand files into the docking software.

    • Configure the docking parameters. An exhaustive search is often used to ensure a thorough exploration of the conformational space.[1]

    • Initiate the docking run. The program will generate a set of possible binding poses for the ligand, each with an associated docking score.

  • Results Analysis:

    • The output poses are ranked based on their docking score (e.g., kcal/mol), which estimates the binding free energy. More negative scores indicate stronger predicted binding.

    • Visually inspect the top-ranked poses to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts) with critical active site residues such as Cys919, Asp1046, Glu885, and Glu917.[2][10]

Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the predicted VEGFR-2-inhibitor complex in a simulated physiological environment.

Protocol:

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup:

    • Complex Preparation: Use the best-ranked pose from molecular docking as the starting structure.

    • Force Field Assignment: Apply a protein force field (e.g., AMBER ff14SB) to the receptor and a general force field (e.g., GAFF) to the ligand.[7]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Simulation Stages:

    • Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove bad contacts in the initial system.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

    • Production Run: Run the simulation without restraints for a duration sufficient to observe the system's behavior, typically 50-100 nanoseconds (ns) or longer.[11]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess structural stability. A stable system will show the RMSD value converging to a plateau.[7][12]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[12]

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy (ΔG) from the simulation trajectory, providing a more accurate estimate of binding affinity than docking scores alone.[7][13]

Data Presentation

Quantitative data from in silico studies are crucial for comparing different compounds and making informed decisions. The following tables present representative data for VEGFR-2 inhibitors found in the literature.

Table 1: Representative Molecular Docking and Binding Energy Data This table shows typical docking scores and calculated binding free energies for various inhibitors targeting VEGFR-2. Lower values generally indicate stronger binding.

InhibitorDocking Score (kcal/mol)MM-PBSA ΔG (kcal/mol)Reference(s)
Axitinib-62.11 (Grid Score)-54.68[13]
ZINC03838680(Not specified)-49.37[13]
ZINC08254217(Not specified)-43.32[13]
C-Phycocyanin-10.0(Not specified)[10]
Sorafenib(Not specified)(Variable)[9][14]

Table 2: Key Interacting Residues in the VEGFR-2 Active Site Analysis of docked poses reveals amino acid residues that are consistently involved in inhibitor binding.

ResidueInteraction Type(s)ImportanceReference(s)
Glu885Hydrogen Bond (Acceptor/Donor)Interaction with DFG domain[2][10]
Cys919Hydrogen Bond (Donor)Hinge region interaction[2]
Glu917Hydrogen Bond (Acceptor)Hinge region interaction[2]
Asp1046Hydrogen Bond (Acceptor/Donor)Critical for DFG motif conformation[2][10][13]
Leu840HydrophobicForms part of the hydrophobic pocket[10]
Val916HydrophobicForms part of the hydrophobic pocket[10]
Phe1047Hydrophobic, Pi-stackingPart of the DFG motif[10][13]

Table 3: Representative Molecular Dynamics Simulation Stability Metrics This table illustrates typical stability metrics for VEGFR-2 complexes over a simulation period. Low, stable RMSD values suggest a stable binding mode.

ComplexSimulation Length (ns)Average Protein RMSD (Å)Ligand StabilityReference(s)
VEGFR2-Lig550~2.0Reached equilibrium quickly[7]
VEGFR2-ZINC08254217(Not specified)(Stable)More stable than Axitinib complex[13]
VEGFR2-YS07100(Stable)Sustained interactions with key amino acids[11]
VEGFR2-C-Phycocyanin(Not specified)< 3.0Ligand RMSD stable at 1.5 Å[10]

Conclusion

In silico modeling is an indispensable tool in the rational design of novel VEGFR-2 inhibitors. By combining molecular docking and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict binding affinities, and gain detailed insights into the molecular interactions that drive inhibitory activity. The methodologies and workflows detailed in this guide provide a robust framework for evaluating potential drug candidates like "this compound," accelerating the discovery pipeline and enabling the development of more effective anti-angiogenic therapies. The subsequent in vitro validation of promising candidates identified through these computational methods remains a critical step in the drug development process.[1]

References

Early Preclinical Data on Vegfr-2-IN-14: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, VEGFR-2 has emerged as a significant target for the development of novel anticancer therapies.[1][2] This whitepaper provides a technical overview of the early preclinical data available for Vegfr-2-IN-14, a novel compound identified as N-benzyl-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide.[3] The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Core Compound Information

This compound is a synthetic molecule featuring a piperazinylquinoxaline scaffold.[3] This structural motif was designed based on the pharmacophoric features of type-II VEGFR-2 inhibitors.[3]

Data Presentation

In Vitro Antitumor Activity

This compound was evaluated for its cytotoxic effects against four human cancer cell lines: A549 (lung carcinoma), HepG-2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). While specific IC50 values for this compound were not among the most potent reported in the initial study and thus not detailed, a qualitative assessment of its activity against the A549 cell line was provided.[3]

Cell LineCancer TypeThis compound Activity vs. Sorafenib
A549Lung CarcinomaLess potent than sorafenib[3]
HepG-2Hepatocellular CarcinomaData not specified in provided results
Caco-2Colorectal AdenocarcinomaData not specified in provided results
MDABreast AdenocarcinomaData not specified in provided results

Note: The primary study selected the seven most potent compounds for in-depth analysis, and this compound was not included in this subset, indicating its lower comparative potency in the initial screening assays.[3]

VEGFR-2 Kinase Inhibitory Activity

Quantitative data for the direct inhibition of VEGFR-2 kinase by this compound (e.g., IC50 value) is not available in the reviewed literature, as it was not selected for this specific assay in the primary study.[3]

Experimental Protocols

In Vitro Antitumor Assay

The antitumor activity of this compound was assessed using a standard cell viability assay. Human cancer cell lines (A549, HepG-2, Caco-2, and MDA) were obtained from the American Type Culture Collection (ATCC). The cells were cultured according to standard protocols. For the assay, cells were seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, cell viability was determined using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells as an indicator of their viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated. Sorafenib was used as a positive control in these experiments.[3]

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling cascade, which plays a pivotal role in angiogenesis. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, and survival.[4][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Activates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates eNOS eNOS Ca2->eNOS Activates Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Akt->eNOS Activates CellSurvival Cell Survival Akt->CellSurvival NO NO eNOS->NO Produces NO->Proliferation NO->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow: In Vitro Antitumor Assay

The workflow for determining the in vitro antitumor activity of a compound like this compound is a multi-step process. The following diagram outlines the key stages of this experimental protocol.

In_Vitro_Antitumor_Assay_Workflow start Start cell_culture Cell Culture Propagate human cancer cell lines (e.g., A549, HepG-2) start->cell_culture seeding Cell Seeding Seed cells into 96-well plates at a defined density cell_culture->seeding treatment Compound Treatment Add serial dilutions of this compound and control (Sorafenib) seeding->treatment incubation Incubation Incubate plates for a specified duration (e.g., 48-72 hours) treatment->incubation viability_assay Viability Assay Add viability reagent (e.g., MTT) incubation->viability_assay readout Data Acquisition Measure absorbance or fluorescence viability_assay->readout analysis Data Analysis Calculate IC50 values readout->analysis end End analysis->end

References

A Technical Guide to Novel VEGFR-2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a New Generation of Anti-Angiogenic Agents

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, remains a critical target in the development of novel cancer therapeutics. The aberrant activation of the VEGFR-2 signaling cascade is a hallmark of many solid tumors, promoting the formation of new blood vessels that supply nutrients and oxygen, facilitating tumor growth and metastasis. This technical guide provides a comprehensive overview of novel small-molecule inhibitors targeting VEGFR-2, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for their evaluation.

The VEGFR-2 Signaling Axis: A Prime Target in Oncology

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]

Key downstream signaling pathways activated by VEGFR-2 include:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[2]

  • The PI3K-Akt-mTOR Pathway: This cascade is critical for endothelial cell survival and permeability.[3]

Given its central role in tumor angiogenesis, the inhibition of VEGFR-2 signaling has become a cornerstone of anti-cancer therapy.[4][5]

A New Wave of VEGFR-2 Inhibitors

Recent research has focused on the development of novel, potent, and selective VEGFR-2 inhibitors to overcome the challenges of drug resistance and off-target effects associated with earlier generations of multi-kinase inhibitors.[4] These novel compounds often feature unique chemical scaffolds designed to interact with specific residues within the ATP-binding pocket of the VEGFR-2 kinase domain.

Quantitative Inhibitory Activity

The potency of these novel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase. The following table summarizes the in vitro kinase inhibitory activity of several recently developed compounds, with Sorafenib, an established multi-kinase inhibitor, included for comparison.

Compound IDScaffoldVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Compound 11 Piperazinylquinoxaline192Sorafenib82
Compound 10e Piperazinylquinoxaline241Sorafenib82
Compound 12b Pyrazolo[3,4-d]pyrimidine92Sorafenib49
Compound 6 Nicotinamide-based60.83Sorafenib53.65
Compound 10 Nicotinamide-based63.61Sorafenib53.65

Data compiled from multiple sources.[1][4][6]

Experimental Protocols for Inhibitor Evaluation

The characterization of novel VEGFR-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro VEGFR-2 Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human VEGFR-2. A common method utilizes a luminescence-based readout.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP levels, measured by a luciferase-luciferin reaction that generates light, corresponds to higher kinase activity. Inhibitors will therefore lead to a stronger luminescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) peptide substrate.

    • Prepare serial dilutions of the test inhibitor in the appropriate buffer (e.g., 10% DMSO in 1x Kinase Buffer).

  • Assay Plate Setup:

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the test inhibitor dilutions to the designated wells.

    • Add a diluent solution to the "Blank" and "Positive Control" wells.

    • Add 1x Kinase Buffer to the "Blank" wells.

  • Enzyme Reaction:

    • Dilute the recombinant VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

    • Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add a kinase-glo™ reagent to each well to stop the enzymatic reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR-2 Reporter Assay

This assay assesses the ability of a compound to inhibit VEGFR-2 signaling within a cellular context.

Principle: This assay utilizes engineered human cells that co-express human VEGFR-2 and a reporter gene (e.g., luciferase) under the control of a signaling pathway-responsive promoter. Activation of VEGFR-2 by its ligand (VEGF-A) leads to the expression of the reporter gene, which can be quantified. Inhibitors will block this process, resulting in a decreased reporter signal.[7][8]

Methodology:

  • Cell Plating:

    • Dispense the VEGFR-2 reporter cells into a 96-well assay plate and incubate for 4-24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.

    • For antagonist assays, prepare a solution of the reference agonist (e.g., VEGF-A) in the culture medium.[7]

    • Remove the pre-culture medium from the cells and add the prepared treatment media (inhibitor dilutions with or without the agonist).[7]

    • Include "untreated" and "vehicle only" control wells.[7]

  • Incubation:

    • Incubate the plate for an appropriate period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Lyse the cells and add a luciferase detection reagent.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the agonist-treated control.

    • Determine the IC50 value as described for the in vitro kinase assay.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathways leading to key cellular responses.

Inhibitor_Screening_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, Substrate, Inhibitor) start->reagent_prep plate_setup Set Up 96-Well Plate (Controls & Test Compounds) reagent_prep->plate_setup add_enzyme Add VEGFR-2 Kinase plate_setup->add_enzyme incubation Incubate at 30°C add_enzyme->incubation add_detection Add Luminescence Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro VEGFR-2 kinase inhibitor screening assay.

Conclusion

The development of novel VEGFR-2 inhibitors represents a promising avenue for advancing cancer therapy. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in this dynamic field. A thorough characterization of these new chemical entities, utilizing robust in vitro and cell-based assays, is paramount to identifying the next generation of effective anti-angiogenic agents.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-14 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Vegfr-2-IN-14 against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and angiogenesis research.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis.[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy.[1] this compound is a potent inhibitor of VEGFR-2. This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound and similar compounds.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound against VEGFR-2 kinase is summarized in the table below. For comparative purposes, data for other known VEGFR-2 inhibitors are also included.

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
This compound (analogue 14) VEGFR-2 1 Sorafenib90
SorafenibVEGFR-290--
SunitinibVEGFR-280--
AxitinibVEGFR-20.2--

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodology for a luminescence-based in vitro kinase assay to determine the IC50 value of this compound for VEGFR-2. This protocol is adapted from commercially available kinase assay kits.

Principle of the Assay

The assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR-2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is detected by a luciferase-based reaction that generates a luminescent signal. The intensity of the light is inversely proportional to the kinase activity. A potent inhibitor like this compound will result in less ATP consumption and therefore a higher luminescent signal.

Materials and Reagents
  • Recombinant human VEGFR-2 kinase (catalytic domain)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test compounds)

  • DMSO (Dimethyl sulfoxide)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution in assay buffer add_kinase Add kinase solution to wells prep_substrate_atp Prepare substrate/ATP mix in assay buffer initiate_reaction Add substrate/ATP mix to initiate reaction add_inhibitor->add_kinase pre_incubate Pre-incubate inhibitor and kinase add_kinase->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection_reagent Add ATP detection reagent (e.g., Kinase-Glo®) incubate->add_detection_reagent read_luminescence Read luminescence on a plate reader add_detection_reagent->read_luminescence analyze_data Analyze data and calculate IC50 value read_luminescence->analyze_data vegfr2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Inhibitor->P1 Inhibits

References

Application Notes and Protocols for Characterizing Vegfr-2-IN-14 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] The development of small molecule inhibitors targeting the VEGFR-2 signaling pathway is a major focus in oncology drug discovery. Vegfr-2-IN-14 is a novel investigational inhibitor of VEGFR-2. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity and mechanism of action of this compound.

The described assays will enable researchers to assess the inhibitory effect of this compound on key cellular processes involved in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Furthermore, a protocol for analyzing the phosphorylation status of VEGFR-2 is included to confirm target engagement within the cell.

Data Presentation: Comparative Inhibitory Activity

While specific experimental data for this compound is not yet publicly available, the following table presents representative IC50 values for well-characterized VEGFR-2 inhibitors in various assays. This provides a benchmark for the expected potency of novel inhibitors like this compound.

CompoundAssay TypeCell LineIC50 (µM)Reference
SorafenibVEGFR-2 Kinase Assay-0.00312[3]
SunitinibVEGFR-2 Kinase Assay-0.075[4]
PazopanibVEGFR-2 Kinase Assay-0.0048[4]
Compound 11VEGFR-2 Kinase Assay-0.19[5]
SorafenibCell Proliferation (HepG2)HepG22.17[3]
SunitinibCell Proliferation (CAKI-1)CAKI-14.93[4]
Ki8751Cell Proliferation (MCF-7)MCF-7~2.5-5[6]
Compound 29Cell Proliferation (A498)A4981.25[4]

Signaling Pathway and Experimental Workflow Visualization

To understand the context of these assays, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a VEGFR-2 inhibitor.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Vegfr_2_IN_14 This compound Vegfr_2_IN_14->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Hypothesis This compound inhibits angiogenesis Cell_Culture 1. Culture Endothelial Cells (e.g., HUVECs) Start->Cell_Culture Assay_Setup 2. Seed Cells for Assays Cell_Culture->Assay_Setup Treatment 3. Treat with this compound (Dose-Response) Assay_Setup->Treatment Proliferation_Assay 4a. Proliferation Assay (e.g., MTT/XTT) Treatment->Proliferation_Assay Migration_Assay 4b. Migration Assay (Transwell) Treatment->Migration_Assay Tube_Formation_Assay 4c. Tube Formation Assay Treatment->Tube_Formation_Assay Western_Blot 4d. Western Blot (p-VEGFR-2) Treatment->Western_Blot Data_Analysis 5. Data Acquisition & Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Characterize Inhibitory Activity & Potency Data_Analysis->Conclusion

Caption: General Workflow for Evaluating this compound.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT/XTT Assay)

This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • VEGF-A (recombinant human)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 until 80-90% confluent.

    • Harvest cells using Trypsin-EDTA and resuspend in EGM-2 containing 1% FBS.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in EGM-2 with 1% FBS.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

    • Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT/XTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.

    • Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells towards a VEGF gradient.[7][8]

Materials:

  • HUVECs

  • EGM-2 and Endothelial Basal Medium (EBM-2)

  • FBS

  • Trypsin-EDTA

  • PBS

  • Transwell inserts (8 µm pore size) for 24-well plates

  • This compound stock solution

  • VEGF-A

  • Crystal Violet staining solution

  • Cotton swabs

Protocol:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

    • Harvest and resuspend the cells in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS and 50 ng/mL VEGF-A.

    • In the upper chamber (Transwell insert), add 100 µL of the cell suspension.

    • Add different concentrations of this compound or vehicle control to the upper chamber.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Staining and Quantification:

    • Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the migrated cells in several random fields under a microscope.

  • Analysis:

    • Calculate the percentage of migration inhibition compared to the vehicle control.

    • Determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on an extracellular matrix.[9][10][11][12]

Materials:

  • HUVECs

  • EGM-2

  • Matrigel or other basement membrane extract

  • 96-well plates (pre-chilled)

  • This compound stock solution

  • VEGF-A

  • Calcein AM (for fluorescent visualization, optional)

Protocol:

  • Plate Coating:

    • Thaw Matrigel on ice.

    • Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Incubate at 37°C for 30-60 minutes to allow for solidification.[10]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EBM-2 with 1% FBS at a density of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the cell suspension.

    • Add 100 µL of the cell suspension containing the compound or vehicle control to each Matrigel-coated well.

    • Stimulate with VEGF-A (20 ng/mL).

  • Incubation:

    • Incubate the plate for 4-18 hours at 37°C, 5% CO2. Tube formation can be observed within a few hours.[10][13]

  • Visualization and Quantification:

    • Visualize the tube-like structures using a phase-contrast microscope.

    • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before visualization.

    • Capture images from several random fields for each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

  • Analysis:

    • Calculate the percentage of inhibition of tube formation relative to the vehicle control.

    • Determine the IC50 value.

Western Blot for Phospho-VEGFR-2

This protocol is used to determine if this compound inhibits the VEGF-induced phosphorylation of VEGFR-2 in endothelial cells.[14][15][16]

Materials:

  • HUVECs

  • EGM-2 and EBM-2

  • FBS

  • Trypsin-EDTA

  • PBS

  • 6-well plates

  • This compound stock solution

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to confirm equal protein loading.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition.

    • Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.

References

Application Notes and Protocols for Vegfr-2-IN-14 in HUVEC Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells.[1][2][3] Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention. Vegfr-2-IN-14 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby impeding downstream signaling cascades that lead to endothelial cell proliferation. These application notes provide a comprehensive guide for utilizing this compound in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays to assess its anti-angiogenic potential.

Mechanism of Action: VEGFR-2 Signaling

VEGF-A binding to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.[1] Key pathways include:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[1]

  • The PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and proliferation.

This compound is hypothesized to inhibit the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation and subsequent activation of these downstream signaling molecules.

Data Presentation: Comparative Inhibitory Effects on HUVEC Proliferation

The following table summarizes the inhibitory activity of this compound and other known VEGFR-2 inhibitors on HUVEC proliferation. This data is essential for comparing the potency and efficacy of different compounds.

CompoundTarget(s)HUVEC Proliferation IC50Reference CompoundReference Compound IC50
This compound VEGFR-2 [Insert Experimental Value] Sorafenib20.64 ± 1.22 µM[4]
Dioxinoquinazoline derivativeVEGFR-21.2 nM[4]SorafenibN/A
α-SantalolVEGFR-210.16 µM[5]Vandetanib, SunitinibN/A
VEGFR-2 Mimicking PeptideVEGF-A247.8 µM[6][7][8]N/AN/A
Furopyrimidine derivative (15b)VEGFR-2>10 µM (99.5% inhibition at 10 µM)[9]N/AN/A
Thienopyrimidine derivative (21b)VEGFR-2>10 µM (81.97% inhibition at 10 µM)[9]N/AN/A
Thienopyrimidine derivative (21c)VEGFR-2>10 µM (79.15% inhibition at 10 µM)[9]N/AN/A

Note: IC50 values represent the concentration of a compound that inhibits 50% of the biological activity. N/A indicates that the information was not available in the cited sources.

Mandatory Visualizations

VEGFR-2 Signaling Pathway in HUVECs

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Vegfr_2_IN_14 This compound Vegfr_2_IN_14->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway in HUVECs and the inhibitory action of this compound.

Experimental Workflow for HUVEC Proliferation Assay

HUVEC_Proliferation_Workflow Start Start Culture_HUVEC Culture HUVECs to 80-90% Confluency Start->Culture_HUVEC Seed_HUVEC Seed HUVECs in 96-well Plates Culture_HUVEC->Seed_HUVEC Starve_Cells Serum Starve Cells (e.g., 1% FBS) Seed_HUVEC->Starve_Cells Add_Inhibitor Add this compound (and controls) Starve_Cells->Add_Inhibitor Add_VEGF Add VEGF-A (or other stimulant) Add_Inhibitor->Add_VEGF Incubate Incubate for 48-72 hours Add_VEGF->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing HUVEC proliferation using this compound.

Experimental Protocols

HUVEC Cell Culture

This protocol outlines the standard procedure for the culture of Human Umbilical Vein Endothelial Cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Fetal Bovine Serum (FBS)

  • T-75 cell culture flasks, gelatin-coated

  • Incubator (37°C, 5% CO2, 95% humidity)

Procedure:

  • Thawing Cryopreserved HUVECs:

    • Rapidly thaw the vial of HUVECs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete EGM-2 medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete EGM-2 medium.

    • Transfer the cell suspension to a gelatin-coated T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Maintaining HUVEC Cultures:

    • Change the medium every 2-3 days.

    • Monitor cell growth under a microscope. Cells should be passaged when they reach 80-90% confluency.

  • Subculturing HUVECs:

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.05% Trypsin-EDTA to the flask, ensuring the entire monolayer is covered.

    • Incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete EGM-2 medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new gelatin-coated T-75 flask containing pre-warmed complete EGM-2 medium. A split ratio of 1:3 to 1:5 is recommended.

    • Incubate at 37°C with 5% CO2.

HUVEC Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure HUVEC proliferation in response to treatment with this compound.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM-2) supplemented with 1% FBS

  • This compound (stock solution prepared in DMSO)

  • Recombinant Human VEGF-A

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom cell culture plates, gelatin-coated

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest HUVECs as described in the subculturing protocol.

    • Resuspend the cells in EBM-2 supplemented with 1% FBS.

    • Seed the HUVECs into a gelatin-coated 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in EBM-2 with 1% FBS. The final DMSO concentration should not exceed 0.1%.

    • Include the following controls:

      • Vehicle Control: EBM-2 with 1% FBS and the same final concentration of DMSO as the inhibitor-treated wells.

      • Positive Control: EBM-2 with 1% FBS and a known concentration of VEGF-A (e.g., 20-50 ng/mL) to stimulate proliferation.

      • Inhibitor + VEGF-A: Wells containing both this compound and VEGF-A.

    • Carefully aspirate the medium from the wells and add 100 µL of the appropriate treatment or control solution.

    • Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the VEGF-A-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Troubleshooting

  • Low Cell Viability: Ensure proper handling of HUVECs, as they are sensitive primary cells. Use low passage numbers (typically between 2 and 6) for experiments. Confirm the quality of the cell culture medium and supplements.

  • High Variability Between Replicates: Ensure accurate and consistent cell seeding density. Use a multi-channel pipette for adding reagents to minimize timing differences. Mix the cell suspension thoroughly before seeding.

  • No Inhibition Observed: Verify the concentration and activity of the this compound stock solution. Ensure that the concentration of VEGF-A used is sufficient to induce a robust proliferative response.

  • Precipitation of the Inhibitor: Check the solubility of this compound in the culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring solvent toxicity is evaluated).

Conclusion

These application notes provide a detailed framework for evaluating the anti-proliferative effects of this compound on HUVECs. By following the outlined protocols and utilizing the provided diagrams and data tables, researchers can effectively assess the potential of this inhibitor as an anti-angiogenic agent. Careful execution of these experiments will yield reliable and reproducible data crucial for advancing drug discovery efforts in this field.

References

Application Notes and Protocols for Angiogenesis Studies Using Vegfr-2-IN-14 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Vegfr-2-IN-14, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in relevant animal models of angiogenesis. The following sections detail the underlying signaling pathways, experimental protocols for key in vivo assays, and representative data to guide researchers in designing and executing their studies.

Introduction to VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The VEGF/VEGFR-2 signaling pathway is a primary regulator of angiogenesis.[1] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the formation of new blood vessels.[1][2] Consequently, inhibiting the VEGFR-2 pathway is a key therapeutic strategy for cancer and other diseases characterized by excessive angiogenesis.[3][4] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its downstream signaling.[5]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several key downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCG PLCγ VEGFR2->PLCG pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Migration Endothelial Cell Migration VEGFR2->Migration RAF Raf PLCG->RAF AKT Akt PI3K->AKT Survival Endothelial Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Vegfr2_IN_14 This compound Vegfr2_IN_14->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

In Vivo Angiogenesis Assays

To evaluate the anti-angiogenic potential of this compound in a biological system, several animal models can be employed. The Matrigel plug assay and tumor xenograft models are two of the most common and informative preclinical assays.

Matrigel Plug Assay

The Matrigel plug assay is a rapid and quantitative method to assess in vivo angiogenesis.[6][7][8] Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF or tumor cells) and injected subcutaneously into mice. The gel solidifies, and host endothelial cells migrate into the plug, forming new blood vessels. The extent of this neovascularization can be quantified.[6][8]

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel (growth factor reduced) on ice overnight at 4°C.[7]

    • On the day of injection, keep all reagents and pipette tips on ice.

    • Prepare the Matrigel mixture by adding a pro-angiogenic factor, such as recombinant murine VEGF-A (final concentration 100-200 ng/mL), and heparin (10 units/mL) to the liquid Matrigel.

    • For testing this compound, the compound can be mixed directly into the Matrigel at various concentrations.

  • Animal Dosing:

    • House 6-8 week old C57BL/6 or immunodeficient mice (e.g., NU/NU) under standard laboratory conditions.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) starting one day before Matrigel injection and continuing daily for the duration of the experiment.

  • Matrigel Injection:

    • Anesthetize the mice.

    • Using a pre-chilled syringe and a 24G needle, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.[8] The Matrigel will form a solid plug at body temperature.

  • Plug Excision and Analysis:

    • After 7-14 days, euthanize the mice and carefully excise the Matrigrigel plugs.

    • Hemoglobin Measurement: To quantify blood vessel formation, homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay. The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with an endothelial cell-specific marker such as anti-CD31 or anti-von Willebrand Factor (vWF) to visualize microvessels.[6]

    • Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field in multiple sections.

Treatment GroupDose (mg/kg, p.o., qd)Hemoglobin Content (µ g/plug )Microvessel Density (vessels/HPF)
Vehicle Control-15.2 ± 2.145 ± 5
This compound1010.8 ± 1.532 ± 4
This compound306.5 ± 1.118 ± 3
This compound1003.1 ± 0.88 ± 2

Data are presented as mean ± SEM. p.o. = oral administration, qd = once daily, HPF = high-power field.

Matrigel_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Matrigel Thaw Matrigel on Ice Mix Prepare Matrigel Mixture (VEGF + Heparin ± this compound) Matrigel->Mix Dosing Systemic Dosing of Mice (Vehicle or this compound) Injection Subcutaneous Injection of Matrigel Mixture Dosing->Injection Incubation Incubate for 7-14 Days Injection->Incubation Excision Excise Matrigel Plugs Incubation->Excision Hemoglobin Quantify Hemoglobin Excision->Hemoglobin IHC Immunohistochemistry (CD31 Staining) Excision->IHC MVD Quantify Microvessel Density IHC->MVD Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_evaluation Efficacy Evaluation Cell_Culture Culture Tumor Cells Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing with This compound or Vehicle Randomization->Dosing TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Excision Excise Tumors at End of Study IHC Immunohistochemistry (CD31, α-SMA) Tumor_Excision->IHC WB Western Blot (p-VEGFR-2) Tumor_Excision->WB

References

How to dissolve and store Vegfr-2-IN-14 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. It plays a crucial role in both physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably tumor growth and metastasis.[1][2][3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][7] Given its central role in angiogenesis, VEGFR-2 is a key target for anti-cancer therapies. Vegfr-2-IN-14 is a potent small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the signaling cascade and inhibiting angiogenesis. These notes provide detailed protocols for the dissolution, storage, and application of this compound in common cell-based assays.

2. Physicochemical and Biological Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyDataReference
Molecular Weight 423.49 g/mol [8]
Formula C₂₀H₂₁N₇O₂S[8]
Appearance Solid (White to yellow)[8]
Purity >98%[9]
IC₅₀ (VEGFR-2) 1 nM[10]
Solubility (in DMSO) ≥ 22.5 mg/mL (≥ 53.1 mM)[8][9]
Storage (Solid) -20°C for 3 years; 4°C for 2 years[8]
Storage (in Solvent) -80°C for 6 months to 1 year; -20°C for 1 month[8][9]

3. Dissolution and Storage Protocols

Proper dissolution and storage are critical to maintain the stability and activity of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[8]

3.1. Materials

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

3.2. Protocol for Preparing a 10 mM Stock Solution

  • Equilibrate the this compound vial to room temperature before opening.

  • Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 423.49 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 423.49 g/mol ) / 0.010 mol/L = 0.000236 L = 236 µL

  • Add 236 µL of anhydrous DMSO to the vial containing 1 mg of the compound.

  • Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8][9]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

3.3. Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a desiccator to keep dry.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution -80°CUp to 6-12 monthsRecommended for long-term storage.[8]
(in DMSO) -20°CUp to 1 monthSuitable for short-term storage.[8]

4. Experimental Protocols

4.1. Inhibition of VEGFR-2 Phosphorylation in Endothelial Cells

This protocol describes a method to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

4.1.1. Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HUVECs in 6-well plates grow Culture to 80-90% confluency seed->grow starve Serum-starve cells (4-6 hours) grow->starve preincubate Pre-incubate with this compound (various concentrations) for 1-2 hours starve->preincubate stimulate Stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 min preincubate->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify western Western Blot for p-VEGFR-2 and Total VEGFR-2 quantify->western

Caption: Workflow for VEGFR-2 Phosphorylation Assay.

4.1.2. Detailed Protocol

  • Cell Culture: Seed HUVECs in 6-well plates and culture in appropriate endothelial cell growth medium until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a basal medium (containing no growth factors) and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the basal medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Aspirate the starvation medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1-2 hours.

  • VEGF-A Stimulation: Add VEGF-A ligand to each well (except for the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C.[3]

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize protein samples to the same concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the inhibition of phosphorylation.

4.2. VEGFR-2 Signaling Pathway

This compound acts by inhibiting the kinase domain of VEGFR-2, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCG PLCγ P_VEGFR2->PLCG AKT AKT PI3K->AKT Response Gene Expression AKT->Response Cell Survival RAF Raf PLCG->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Proliferation, Migration Inhibitor This compound Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.

5. Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation Exceeded solubility limit; improper solvent.Ensure the final concentration is within the solubility range. Use fresh, anhydrous DMSO. Gentle warming or sonication may help redissolve.[8]
Inconsistent Results Repeated freeze-thaw cycles; improper storage.Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature.[8][12]
No Inhibition Observed Inactive compound; incorrect concentration.Verify the compound's activity with a positive control. Perform a dose-response curve to find the optimal concentration.
High Background Phosphorylation Incomplete serum starvation; high cell density.Increase starvation time. Ensure cells are not overly confluent.
Cell Toxicity High concentration of inhibitor or DMSO.Perform a toxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. Keep final DMSO concentration below 0.1%.

References

Application Notes and Protocols: Immunohistochemistry Staining for Tumor Angiogenesis with a Novel VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the immunohistochemical (IHC) detection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections, utilizing a novel inhibitor. While specific data for "Vegfr-2-IN-14" is not publicly available, this document serves as a comprehensive guide for the application and validation of a similar small molecule inhibitor in IHC for studying tumor angiogenesis.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, invasion, and metastasis.[2] VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, survival, and permeability.[3][4][5][6] Given its central role in tumor angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[2]

Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[2] Immunohistochemistry is a valuable technique to visualize the expression and localization of VEGFR-2 in the tumor microenvironment, assess the target engagement of VEGFR-2 inhibitors, and explore their pharmacodynamic effects.

Product Information (Hypothetical Data for this compound)

ParameterSpecification
Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Molecular Weight 450.5 g/mol
Formulation Lyophilized powder
Purity >98% (HPLC)
Storage Store at -20°C. Protect from light.
Reconstitution Reconstitute in DMSO to a stock concentration of 10 mM.
Application Immunohistochemistry (FFPE), Western Blot, In vitro kinase assays

Quantitative Data (Hypothetical Performance Characteristics)

The following table summarizes the hypothetical performance characteristics of this compound in immunohistochemical applications. Researchers should generate similar data during the validation of any new reagent.

ParameterResult
Optimal Dilution Range (IHC) 1:100 - 1:500 (from a 10 µM working solution)
Positive Control Tissue Human Renal Cell Carcinoma, Lung Squamous Cell Carcinoma[7]
Negative Control Tissue Tissues with known low or absent VEGFR-2 expression
Cellular Localization Cytoplasmic and membranous staining in endothelial cells; may also be observed in some tumor cells.[7][8][9]
Specificity (Western Blot) Single band at ~220 kDa in lysates from VEGFR-2 expressing cells.[8]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signals crucial for angiogenesis. The diagram below illustrates the major downstream signaling cascades activated by VEGFR-2.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt FAK FAK Src->FAK PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Migration Cell Migration FAK->Migration IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VEGFR-2 Inhibition and Apoptosis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation, survival, and migration of endothelial cells.[1][2] Upregulated in many tumor types, VEGFR-2 has become a significant target for anti-cancer drug development.[3][4] The binding of its ligand, VEGF, triggers a signaling cascade that promotes cell survival primarily through the activation of downstream pathways such as PI3K/Akt and MEK/ERK1/2.[5][6] These pathways inhibit pro-apoptotic proteins, thereby preventing programmed cell death.

Novel small molecule inhibitors, such as Vegfr-2-IN-14, are being developed to target the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling. This inhibition removes the pro-survival signals, leading to the induction of apoptosis in VEGFR-2-dependent cells.[3][7] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by such inhibitors.[8]

This document provides detailed protocols for the analysis of apoptosis induced by a representative VEGFR-2 inhibitor, applicable to compounds like this compound, using flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound0.185.6 ± 3.48.1 ± 1.26.3 ± 0.9
This compound160.3 ± 4.525.4 ± 3.114.3 ± 2.2
This compound1025.1 ± 3.845.7 ± 5.229.2 ± 4.5
Staurosporine (Positive Control)115.4 ± 2.950.1 ± 6.334.5 ± 5.8

Data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for apoptosis analysis.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK Vegfr_2_IN_14 This compound Vegfr_2_IN_14->VEGFR2 Inhibits Akt Akt PI3K->Akt BAD BAD Akt->BAD Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Survival Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound leading to apoptosis.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Cell_Culture 1. Cell Seeding and Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Wash_PBS 4. Wash with cold PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain 6. Stain with Annexin V and PI Resuspend->Stain Incubate 7. Incubate in the dark Stain->Incubate Acquire 8. Acquire data on Flow Cytometer Incubate->Acquire Analyze 9. Data Analysis Acquire->Analyze

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Experimental Protocols

Protocol: Apoptosis Detection by Flow Cytometry using Annexin V and Propidium Iodide Staining

This protocol details the steps for quantifying apoptosis in cells treated with a VEGFR-2 inhibitor.

Materials:

  • Cells: A suitable cell line expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • This compound: Prepare a stock solution in DMSO.

  • Complete Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, sterile.

  • Trypsin-EDTA: For adherent cells.

  • Annexin V-FITC Apoptosis Detection Kit: Containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Binding Buffer

  • Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PI detection.

  • Flow Cytometry Tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine).

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Carefully collect the culture medium, which may contain detached apoptotic cells.

      • Wash the adherent cells once with PBS.

      • Add Trypsin-EDTA to detach the cells.

      • Combine the trypsinized cells with the collected culture medium.

    • Suspension cells:

      • Collect the cells directly from the culture flask/plate.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

By following these protocols, researchers can effectively quantify the apoptotic effects of VEGFR-2 inhibitors like this compound, providing valuable data for drug development and mechanistic studies.

References

Application Notes and Protocols: Anti-angiogenic Effects of Vegfr-2-IN-14 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] Its activation by VEGF binding initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6][7] Inhibition of VEGFR-2 signaling is a promising strategy to disrupt tumor-induced angiogenesis, thereby impeding tumor growth and metastasis.[1][3] Vegfr-2-IN-14 has been identified as a potent inhibitor of VEGFR-2.[8] This document provides a comprehensive overview of the methodologies to evaluate the anti-angiogenic effects of this compound in preclinical xenograft models. While specific in vivo data for this compound is not publicly available, the following protocols are based on established methods for characterizing VEGFR-2 inhibitors in similar models.

Data Presentation

Quantitative data from xenograft studies evaluating a VEGFR-2 inhibitor like this compound should be summarized for clear comparison. Below are template tables for presenting such data.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SD)Body Weight Change (%)
Vehicle Control-Daily-1500 ± 250+5%
This compound25Daily45825 ± 150-2%
This compound50Daily68480 ± 95-5%
Positive ControlVariesVariesVariesVariesVaries

Data shown is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Microvessel Density (MVD) in Xenograft Tumors

Treatment GroupDose (mg/kg)MVD (vessels/mm²) (Mean ± SD)% Reduction in MVD vs. Control
Vehicle Control-120 ± 15-
This compound2575 ± 1037.5
This compound5048 ± 860
Positive ControlVariesVariesVaries

Data shown is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo anti-tumor activity of this compound.

Materials:

  • Human cancer cell line (e.g., A549, HepG2, or other suitable line)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (dissolved in the appropriate vehicle) or vehicle alone to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry (IHC) for Microvessel Density (CD31)

This protocol describes the staining of tumor sections for the endothelial cell marker CD31 to quantify microvessel density, a measure of angiogenesis.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-CD31 (PECAM-1)

  • Secondary antibody (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Image Analysis: Capture images of stained sections and quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.

Western Blotting for VEGFR-2 Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like Akt and ERK.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression and phosphorylation.

Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Vegfr2_IN_14 This compound Vegfr_IN_14 Vegfr_IN_14 Vegfr_IN_14->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (this compound) Randomization->Treatment Vehicle 5. Treatment (Vehicle) Randomization->Vehicle Endpoint 6. Endpoint Analysis Treatment->Endpoint Vehicle->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Navigating Vegfr-2-IN-14 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential solubility issues in DMSO and to offer robust troubleshooting strategies. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

A1: If you observe particulate matter after adding DMSO, gentle warming and sonication can aid dissolution. Warm the solution briefly to 37°C and use a bath sonicator for several minutes.[1] It is also crucial to use high-purity, anhydrous (newly opened) DMSO, as absorbed moisture can significantly impact the solubility of many kinase inhibitors.[2][3]

Q2: The this compound dissolved in DMSO, but precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium.[1][3] The compound's solubility is much lower in aqueous solutions. To mitigate this, it is recommended to make intermediate serial dilutions of your stock in DMSO first, before adding the final, more diluted sample to your aqueous medium.[3] This helps to avoid a sudden, drastic change in the solvent environment. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to include a vehicle control (DMSO alone) in your experiment.[3][4]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: While some robust cell lines can tolerate up to 1% DMSO, a final concentration of 0.5% is widely considered safe for most cell cultures without causing significant cytotoxicity.[4] For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] Always perform a dose-response curve for your specific cell type to determine the maximum tolerable DMSO concentration.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store stock solutions of kinase inhibitors in DMSO at -80°C. For short-term storage, -20°C is acceptable for about a month.[2] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Dissolution in DMSO

If you are facing challenges with the initial dissolution of this compound powder in DMSO, follow these steps:

Experimental Protocol: Reconstituting this compound in DMSO

  • Use Quality Reagents: Start with high-purity, anhydrous DMSO from a freshly opened bottle. Hygroscopic DMSO can negatively affect solubility.[2]

  • Initial Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve your desired stock concentration.

  • Mechanical Agitation: Vortex the solution for 1-2 minutes.

  • Sonication: If the compound has not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[1]

  • Gentle Warming: As a next step, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[1] This can often be sufficient to bring the compound into solution.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain.

Precipitation in Aqueous Media

To address the issue of precipitation upon dilution in aqueous solutions, consider the following protocol:

Experimental Protocol: Diluting DMSO Stock in Aqueous Media

  • Determine Maximum Tolerable DMSO: First, establish the highest percentage of DMSO your cells can tolerate without affecting viability or the experimental outcome (typically ≤0.5%).[4]

  • Prepare Intermediate Dilutions: Instead of diluting your highly concentrated DMSO stock directly into the aqueous medium, prepare a series of intermediate dilutions in 100% DMSO.[3]

  • Final Dilution Step: Add a small volume of the final, less concentrated DMSO stock to your pre-warmed aqueous buffer or cell culture medium and mix immediately and thoroughly. The goal is to keep the final DMSO concentration within the tolerated limit.

  • Observe for Precipitation: If precipitation still occurs, it indicates that the desired final concentration of this compound exceeds its solubility limit in the aqueous medium. In this case, you will need to lower the final working concentration of the inhibitor.

Solubility Data for Similar VEGFR-2 Inhibitors

CompoundSolventSolubilityNotes
VEGFR-2-IN-6 DMSO25 mg/mL (59.03 mM)Requires sonication.[2]
VEGFR-2-IN-9 DMSO40 mg/mL (Mother Liquor)For in vivo, a 50 µL DMSO solution is further diluted in PEG300.[5]

Visual Guides

VEGFR-2 Signaling Pathway

The diagram below illustrates the major downstream signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF. Understanding this pathway is crucial for interpreting the effects of this compound in your experiments.

VEGFR2_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cell_Migration Cell Migration VEGFR2->Cell_Migration RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation mTOR mTOR AKT->mTOR Cell_Survival Cell Survival (Anti-Apoptosis) AKT->Cell_Survival Vascular_Permeability Vascular Permeability AKT->Vascular_Permeability Vegfr_2_IN_14 This compound Vegfr_2_IN_14->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and point of inhibition.

Troubleshooting Workflow for Solubility Issues

The following workflow provides a logical sequence of steps to diagnose and resolve solubility problems encountered during your experiments.

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_DMSO Use fresh, anhydrous DMSO? Start->Check_DMSO Use_Fresh_DMSO Action: Use new, high-purity DMSO Check_DMSO->Use_Fresh_DMSO No Apply_Heat_Sonication Vortex, gently warm (37°C), and/or sonicate? Check_DMSO->Apply_Heat_Sonication Yes Use_Fresh_DMSO->Apply_Heat_Sonication Precipitation_Check Does it precipitate in aqueous media? Apply_Heat_Sonication->Precipitation_Check Yes, fully dissolved Contact_Support Still issues? Contact Technical Support Apply_Heat_Sonication->Contact_Support No, still insoluble Intermediate_Dilution Action: Make intermediate dilutions in 100% DMSO first Precipitation_Check->Intermediate_Dilution Yes Success Success: Compound Solubilized Precipitation_Check->Success No Check_Final_Conc Is final working concentration too high? Intermediate_Dilution->Check_Final_Conc Lower_Conc Action: Lower the final working concentration Check_Final_Conc->Lower_Conc Yes Check_Final_Conc->Success No, precipitation resolved Lower_Conc->Success

Caption: Step-by-step workflow for troubleshooting solubility.

References

Technical Support Center: Understanding Off-Target Effects of Selective VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential off-target effects of selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The following information is based on a hypothetical selective VEGFR-2 inhibitor, hereafter referred to as Hypothetical VEGFR-2 Inhibitor A , and is intended to serve as a representative guide.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of Hypothetical VEGFR-2 Inhibitor A?

A1: Hypothetical VEGFR-2 Inhibitor A is a potent and highly selective inhibitor of VEGFR-2 kinase. While it demonstrates high selectivity, some off-target activity has been observed at higher concentrations against structurally related kinases. The primary target is VEGFR-2, and known off-targets with significantly lower potency include PDGFRα and PDGFRβ.[1]

Q2: How was the selectivity of Hypothetical VEGFR-2 Inhibitor A determined?

A2: The selectivity was assessed through comprehensive in vitro kinase profiling against a panel of kinases. This screening measures the inhibitory activity (e.g., IC50 values) of the compound against a wide range of kinases to identify potential off-target interactions.[2]

Q3: What are the potential cellular consequences of the observed off-target effects?

A3: Inhibition of PDGFRα and PDGFRβ can impact signaling pathways involved in cell growth, proliferation, and migration in cell types expressing these receptors. This could lead to unintended biological effects in your experiments, depending on the cell line and experimental context.

Q4: How can I minimize off-target effects in my cell-based assays?

A4: To minimize off-target effects, it is crucial to use Hypothetical VEGFR-2 Inhibitor A at the lowest effective concentration that elicits the desired on-target (VEGFR-2) inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a negative control compound with a similar chemical scaffold but no VEGFR-2 inhibitory activity to distinguish between on-target and off-target effects.

Q5: What are some common troubleshooting issues related to off-target effects?

A5:

  • Unexpected cellular phenotype: If you observe a cellular response that is not consistent with VEGFR-2 inhibition, consider the possibility of off-target effects.

  • Discrepancy between biochemical and cellular assays: A significant difference in the potency of the inhibitor in a biochemical kinase assay versus a cell-based assay could indicate that off-target effects are contributing to the cellular phenotype.

  • Cell line-dependent variability: Different cell lines express varying levels of on- and off-target kinases, which can lead to different responses to the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent results across different cell lines.

  • Possible Cause: Differential expression levels of VEGFR-2 and potential off-target kinases (e.g., PDGFRα, PDGFRβ) in the cell lines.

  • Troubleshooting Steps:

    • Characterize your cell lines: Perform Western blotting or qPCR to determine the relative expression levels of VEGFR-2, PDGFRα, and PDGFRβ in the cell lines you are using.

    • Titrate the inhibitor: Conduct a dose-response curve for each cell line to identify the optimal concentration that inhibits VEGFR-2 signaling with minimal impact on potential off-target pathways.

    • Use pathway-specific readouts: Employ specific downstream readouts for VEGFR-2 signaling (e.g., phosphorylation of PLCγ) and potential off-target pathways to dissect the observed effects.

Issue 2: Observed cellular effect does not correlate with VEGFR-2 inhibition.

  • Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase.

  • Troubleshooting Steps:

    • Consult the kinase selectivity profile: Refer to the provided kinase profiling data to identify potential off-target kinases that are potently inhibited at the concentration you are using.

    • Use a more selective inhibitor (if available): Compare the effects of Hypothetical VEGFR-2 Inhibitor A with a structurally different and more selective VEGFR-2 inhibitor to see if the phenotype persists.

Data Presentation

Table 1: Kinase Selectivity Profile of Hypothetical VEGFR-2 Inhibitor A

Kinase TargetIC50 (nM)
VEGFR-2 15
PDGFRα620
PDGFRβ618
c-Kit>10,000
FGFR1>10,000
EGFR>10,000
Src>10,000

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Data is representative and compiled from similar selective VEGFR-2 inhibitors.[1][2]

Table 2: Cellular Activity of Hypothetical VEGFR-2 Inhibitor A in Different Cell Lines

Cell LineTarget PathwayCellular AssayGI50 (nM)
HUVECVEGFR-2Proliferation150
Ba/F3-TEL-PDGFRαPDGFRαProliferation620
Ba/F3-TEL-PDGFRβPDGFRβProliferation618

GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth. HUVEC (Human Umbilical Vein Endothelial Cells) express high levels of VEGFR-2. Ba/F3 are pro-B cells that are engineered to be dependent on the signaling of a specific ectopically expressed kinase for their proliferation.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.

  • Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the Hypothetical VEGFR-2 Inhibitor A. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted inhibitor to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method. g. Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of an inhibitor on a specific cell line.

  • Materials: Cell line of interest, appropriate cell culture medium, 96-well cell culture plates, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the Hypothetical VEGFR-2 Inhibitor A in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted inhibitor. d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a plate reader. g. Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Panel Kinase Panel Screening IC50_Determination IC50 Determination (VEGFR-2 & Off-targets) Kinase_Panel->IC50_Determination Selectivity_Profile Determine Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Proliferation Cell Proliferation Assay (HUVEC, Ba/F3) Western_Blot Western Blot (pVEGFR-2, pERK, pAkt) Cell_Proliferation->Western_Blot Cellular_Potency Determine Cellular Potency (GI50) Western_Blot->Cellular_Potency

Caption: Workflow for characterizing inhibitor selectivity.

References

Technical Support Center: Optimizing Vegfr-2-IN-14 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Vegfr-2-IN-14 for accurate IC50 determination. The following sections offer detailed experimental protocols, troubleshooting advice, and relevant background information in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby preventing the growth of new blood vessels that tumors rely on for their growth and metastasis. In some cell lines, such as the human liver cancer cell line HepG2, this compound has been shown to arrest cell growth and induce apoptosis (programmed cell death).

Q2: What is a typical concentration range for determining the IC50 of this compound?

The optimal concentration range for determining the half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line being used. Based on published data for various VEGFR-2 inhibitors, a common starting point for a dose-response curve is to use a serial dilution ranging from low nanomolar (nM) to high micromolar (µM) concentrations. It is advisable to perform a preliminary range-finding experiment to narrow down the effective concentration range for your specific cell line.

Q3: Which cell lines are suitable for testing the efficacy of this compound?

A variety of cancer cell lines that overexpress VEGFR-2 or are dependent on VEGFR-2 signaling for their growth are suitable for testing this compound. Some commonly used cell lines for screening VEGFR-2 inhibitors include:

  • Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line widely used for angiogenesis research.

  • HepG2 (Human Liver Cancer): Known to be sensitive to this compound.

  • A549 (Human Lung Carcinoma)

  • MDA-MB-231 (Human Breast Cancer)

  • HCT-116 (Human Colon Cancer)

  • MCF-7 (Human Breast Cancer)

The choice of cell line should be guided by the specific research question and the tissue type of interest.

Data Presentation

The following tables summarize typical IC50 values for various VEGFR-2 inhibitors in different cancer cell lines. This data can serve as a reference for establishing an expected potency range for this compound.

Table 1: Reported IC50 Values of Various VEGFR-2 Inhibitors in Different Cancer Cell Lines

InhibitorCell LineIC50 (µM)
VEGFR-2 Inhibitor AHepG20.081
VEGFR-2 Inhibitor BHCT-1169.3
VEGFR-2 Inhibitor CA5490.57
VEGFR-2 Inhibitor DMDA-MB-2311.19
VEGFR-2 Inhibitor EMCF-710.3

Note: These values are for illustrative purposes and the IC50 of this compound may vary.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound using a common cell viability assay, the MTT assay.

Protocol: IC50 Determination using MTT Assay

1. Materials:

  • This compound compound

  • Selected cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize the cells and resuspend them in complete medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Vegfr2_IN_14 This compound Vegfr2_IN_14->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance 7. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance Viability_Calc 8. Calculate % Cell Viability Absorbance->Viability_Calc IC50_Calc 9. Plot Dose-Response Curve & Determine IC50 Viability_Calc->IC50_Calc

Caption: A typical experimental workflow for IC50 determination using the MTT assay.

Troubleshooting Guide

Q4: My dose-response curve is not sigmoidal. What could be the issue?

An irregular dose-response curve can arise from several factors:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal curve. Try a broader range of concentrations in your next experiment.

  • Compound Solubility: this compound may precipitate at higher concentrations. Ensure the compound is fully dissolved in the culture medium. You can visually inspect the wells for any precipitate.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and careful pipetting.

  • Incubation Time: The incubation time with the compound may be too short or too long. Optimize the treatment duration for your specific cell line.

Q5: I am observing high variability between my replicate wells. How can I reduce this?

High variability can compromise the reliability of your IC50 value. Here are some tips to improve consistency:

  • Consistent Cell Passaging: Use cells from a similar passage number for all experiments to minimize phenotypic drift.

  • Proper Mixing: Ensure the cell suspension and drug dilutions are thoroughly mixed before dispensing into the wells.

  • Pipetting Technique: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Be consistent with your pipetting technique.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.

  • Reagent Quality: Ensure all reagents, especially the MTT solution, are fresh and properly stored.

Q6: The IC50 value I obtained is very different from what I expected. What should I check?

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your wells is consistent across all treatments and ideally below 0.5%.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Contamination (e.g., mycoplasma) can also significantly affect results.

  • Data Analysis: Double-check your calculations and the curve-fitting model used to determine the IC50. Ensure that you have enough data points on the linear portion of the sigmoidal curve.

  • Compound Integrity: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation of the compound. For this compound, it is recommended to store the powder at -20°C and the solution at -80°C.

References

Vegfr-2-IN-14 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q3: What is the expected half-life of this compound in cell culture media?

A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including media composition (e.g., presence of serum), pH, and incubation temperature. While specific data for this compound is not publicly available, it is recommended to determine its stability under your specific experimental conditions. A general protocol for assessing stability is provided in this guide.

Q4: Can this compound bind to serum proteins in the culture media?

A4: Yes, like many small molecule inhibitors, this compound has the potential to bind to serum proteins, such as albumin, which are present in fetal bovine serum (FBS) and other sera.[1] This binding can reduce the effective concentration of the free inhibitor available to interact with its target, VEGFR-2. It is advisable to test a range of concentrations in your cell-based assays to account for this potential effect.

Q5: How can I be sure that the observed effect in my experiment is due to the specific inhibition of VEGFR-2?

A5: To confirm the specificity of this compound, consider including several controls in your experimental design:

  • Dose-response analysis: A specific effect should be dose-dependent.[2]

  • Negative control: Use a structurally similar but inactive analog of the inhibitor, if available.

  • Positive control: Use another known VEGFR-2 inhibitor to compare the phenotypic effects.

  • Rescue experiment: If possible, overexpress VEGFR-2 to see if it rescues the phenotype induced by the inhibitor.

  • Downstream signaling analysis: Measure the phosphorylation status of known downstream targets of VEGFR-2, such as PLCγ, AKT, and ERK, to confirm pathway inhibition.[3][4]

Troubleshooting Guides

Issue 1: Reduced or No Inhibitor Activity

If you observe lower than expected or no activity of this compound in your cell-based assays, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh dilution of the inhibitor from a new aliquot of the stock solution. Avoid using stock solutions that have been repeatedly freeze-thawed.
Inadequate Solubility Ensure the final DMSO concentration is low and the inhibitor is fully dissolved in the media before adding to cells. Precipitates in the media are a sign of poor solubility.[5]
Binding to Serum Proteins If using serum-containing media, the effective concentration of the inhibitor may be reduced. Try increasing the concentration of the inhibitor or reducing the serum percentage if your cells can tolerate it.[1]
Binding to Plasticware Small molecules can sometimes adsorb to plastic surfaces.[5] Pre-incubating plates with media before adding the compound may help to mitigate this.
Incorrect Cell Seeding Density Very high cell densities can sometimes metabolize or sequester the compound, reducing its effective concentration. Optimize your cell seeding density for the assay.
Issue 2: Inconsistent Results Between Experiments

Variability in results can be frustrating. The following table outlines common sources of inconsistency and how to address them.

Potential Cause Troubleshooting Step
Inconsistent Stock Solution Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution briefly before each use. Use freshly prepared working solutions for each experiment.
Variable Incubation Times Adhere to a strict and consistent incubation time for all experiments. The stability of the compound may decrease over longer incubation periods.[1]
Differences in Media Batches Different lots of media or serum can have slight variations that may affect compound stability or cell response. If possible, use the same lot of reagents for a series of related experiments.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the desired final concentration.

  • Also prepare a control sample of the inhibitor in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.

  • Divide the media-inhibitor solution into several aliquots, one for each time point.

  • Incubate the aliquots at 37°C in a CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.

Example Data Presentation:

Time (hours)% this compound Remaining (Media without Serum)% this compound Remaining (Media with 10% FBS)
0100100
29895
49588
89179
248265
487048
725835

This is example data and does not represent actual experimental results for this compound.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr_2_IN_14 This compound Vegfr_2_IN_14->VEGFR2 Inhibits Stability_Workflow A Prepare this compound in cell culture medium B Aliquot for each time point A->B C Incubate at 37°C, 5% CO2 B->C D Collect samples at 0, 2, 4, 8, 24, 48, 72h C->D E Store at -80°C D->E F Analyze by HPLC/LC-MS E->F G Determine % compound remaining F->G Troubleshooting_Logic Start Reduced or No Activity Observed Check_Degradation Is the compound degraded? Start->Check_Degradation Check_Solubility Is the compound soluble? Check_Degradation->Check_Solubility No Solution_Degradation Use fresh stock solution Check_Degradation->Solution_Degradation Yes Check_Binding Is there significant serum binding? Check_Solubility->Check_Binding Yes Solution_Solubility Optimize solvent concentration Check_Solubility->Solution_Solubility No Solution_Binding Adjust inhibitor concentration or reduce serum Check_Binding->Solution_Binding Yes End Activity Restored Solution_Degradation->End Solution_Solubility->End Solution_Binding->End

References

Technical Support Center: Managing Vegfr-2-IN-14 Toxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data exists for a compound designated "Vegfr-2-IN-14". This guide is based on the well-documented toxicities of the broader class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The strategies provided are general recommendations and should be adapted to the specific characteristics of this compound and the animal model in use.

This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing and managing toxicities associated with VEGFR-2 inhibitors like this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with VEGFR-2 inhibitors in animal studies?

A1: Based on extensive data from various small molecule VEGFR-2 inhibitors, the most frequently reported toxicities include hypertension, gastrointestinal issues (diarrhea, anorexia), dermatological reactions (hand-foot syndrome equivalent), fatigue, and cardiovascular events.[1][2] Laboratory findings often include proteinuria, myelosuppression (anemia, neutropenia, thrombocytopenia), and elevated liver enzymes.[1]

Q2: What is the underlying mechanism of these on-target toxicities?

A2: The primary mechanism is the inhibition of VEGF signaling in healthy tissues.[3] VEGF/VEGFR-2 signaling is crucial for the normal function of endothelial cells, including the regulation of blood vessel tone and repair.[3][4] Inhibition of this pathway can lead to endothelial dysfunction, vasoconstriction (causing hypertension), and increased vascular permeability, which contributes to side effects like proteinuria and edema.[3][5]

Q3: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?

A3: An MTD study is crucial. It typically involves a dose escalation study with small cohorts of animals. Start with a low dose, based on in vitro potency, and escalate in subsequent cohorts. Key parameters to monitor include body weight, clinical signs of distress (e.g., lethargy, ruffled fur), food and water intake, and key blood-based biomarkers. The MTD is generally defined as the highest dose that does not induce unacceptable toxicity or more than a 10-20% loss in body weight.

Q4: Can toxicities be a sign of target engagement?

A4: Yes, some on-target toxicities, like hypertension, have been considered pharmacodynamic biomarkers of VEGFR-2 inhibition.[4] The development of hypertension can indicate that the drug is effectively inhibiting the VEGF signaling pathway.[4] However, this must be carefully managed to avoid severe adverse events that could compromise the study.[1]

Q5: Should I stop treatment if I observe toxicity?

A5: The decision to stop or modify treatment depends on the severity of the toxicity. For mild (Grade 1) toxicities, continued observation may be sufficient. For moderate to severe (Grade 2-4) toxicities, a dose reduction or temporary treatment interruption is often necessary until the animal recovers.[1] Having a predefined toxicity grading scale and management plan is essential.

Troubleshooting Guides

Issue 1: Sudden Spike in Blood Pressure
  • Problem: Animals treated with this compound show a significant and sustained increase in blood pressure.

  • Cause: This is a common on-target effect of VEGFR-2 inhibition, leading to decreased nitric oxide production and endothelial dysfunction.[4]

  • Troubleshooting Steps:

    • Confirm Measurement: Ensure blood pressure measurements are accurate and reproducible. Use a non-invasive method like tail-cuff plethysmography and acclimatize the animals to the procedure.

    • Dose Modification: Consider a dose reduction of this compound. A 25-50% reduction can often mitigate hypertension while maintaining efficacy.

    • Supportive Care: In some study designs, antihypertensive agents like ACE inhibitors or calcium channel blockers may be used to manage blood pressure.[6] However, be cautious of potential drug-drug interactions that could affect the metabolism of this compound.[6]

    • Monitor Renal Function: Assess for proteinuria, as hypertension can be linked to renal toxicity.

Issue 2: Severe Diarrhea and Weight Loss
  • Problem: Animals are experiencing significant diarrhea, leading to dehydration and a body weight loss of over 15%.

  • Cause: Gastrointestinal toxicity is common with tyrosine kinase inhibitors.[1] It can be due to direct effects on the gastrointestinal epithelium.

  • Troubleshooting Steps:

    • Treatment Interruption: Immediately pause dosing of this compound.

    • Supportive Care: Provide subcutaneous fluids to combat dehydration. Offer palatable, high-moisture food to encourage eating.

    • Dose Re-escalation: Once the animal has recovered (diarrhea resolves, weight stabilizes), treatment can be cautiously restarted at a lower dose (e.g., 50% of the original dose).

    • Prophylactic Management: Consider dietary modifications or the use of anti-diarrheal agents if this is a consistent finding, but ensure they do not interfere with the study's primary endpoints.

Issue 3: Signs of Cardiac Distress
  • Problem: Animals appear lethargic, have an increased respiratory rate, or show abnormalities on cardiac monitoring.

  • Cause: Cardiotoxicity, including cardiac dysfunction and heart failure, is a serious but less common side effect of VEGFR-2 inhibitors.[3][7] It can result from both on-target (inhibition of VEGF's protective role in cardiomyocytes) and off-target effects.[1][7]

  • Troubleshooting Steps:

    • Immediate Cessation: Stop administration of this compound immediately.

    • Veterinary Assessment: A thorough veterinary examination is required.

    • Advanced Monitoring: If the study protocol allows, consider advanced cardiac monitoring such as echocardiography to assess left ventricular function or electrocardiography (ECG) to check for arrhythmias.[8]

    • Necropsy: A full histopathological examination of the heart at the end of the study is critical to identify any drug-induced cardiac damage.

Data Presentation: Comparative Toxicity of VEGFR-2 Inhibitors

The following table summarizes the incidence of common all-grade toxicities from clinical trials of well-known VEGFR-2 tyrosine kinase inhibitors. This data can help anticipate the potential toxicity profile of a novel agent like this compound.

ToxicitySunitinib (%)Sorafenib (%)Pazopanib (%)Axitinib (%)
Hypertension up to 46--up to 46
Diarrhea 61536355
Hand-Foot Syndrome 5051--
Fatigue/Asthenia up to 6337-39
Anorexia up to 34--up to 34
Stomatitis 30---
Rash -up to 32--
Nausea ----

Data compiled from multiple sources.[1]

Toxicity Leading to Dose ReductionsSunitinib (%)Sorafenib (%)Pazopanib (%)Axitinib (%)
Incidence up to 51524431

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: In-Life Toxicity Monitoring in Rodent Models
  • Clinical Observations:

    • Record observations daily. Note any changes in posture, activity, fur condition, and breathing.

    • Use a standardized scoring system for clinical signs to ensure consistency.

  • Body Weight:

    • Measure and record body weight at least three times per week. A weight loss of >15% is often a trigger for intervention.

  • Food and Water Intake:

    • Measure intake daily for the first week of treatment and then weekly. Significant decreases can be an early indicator of toxicity.

  • Blood Pressure:

    • Measure baseline blood pressure before starting treatment.

    • Measure 2-3 times per week using a non-invasive tail-cuff system. Acclimatize animals to the restraint and procedure for at least 3-5 days prior to the first measurement to minimize stress-induced hypertension.

  • Blood Sampling:

    • Collect blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly or bi-weekly).

    • Perform a complete blood count (CBC) with differential to monitor for myelosuppression (anemia, neutropenia, thrombocytopenia).[1]

    • Perform a serum chemistry panel to assess liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Urine Analysis:

    • Collect urine periodically to monitor for proteinuria using urine test strips or a quantitative assay.

Protocol 2: End-of-Study Pathological Assessment
  • Gross Necropsy:

    • At the end of the study, perform a full gross necropsy on all animals.

    • Record the weight of key organs, including the heart, liver, kidneys, and spleen.

    • Note any visible abnormalities.

  • Histopathology:

    • Collect a comprehensive set of tissues and fix them in 10% neutral buffered formalin.

    • Pay special attention to tissues known to be affected by VEGFR-2 inhibitors: heart, kidney, liver, gastrointestinal tract, and skin (if dermatological effects are observed).

    • Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides in a blinded fashion to identify any microscopic changes.

Visualizations

Signaling Pathways and Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation Vegfr2_IN_14 This compound ATP ATP ATP->P ADP ADP P->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Response Angiogenesis Cell Survival Permeability Downstream->Response Vegfr_IN_14 Vegfr_IN_14 Vegfr_IN_14->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.

Toxicity_Monitoring_Workflow cluster_study_phase In-Life Phase cluster_decision Toxicity Assessment cluster_action Action Start Start Treatment (Day 0) Monitor Daily Clinical Signs 3x/week Body Weight 3x/week Blood Pressure Start->Monitor Sample Weekly Blood/Urine (CBC, Chem, Proteinuria) Monitor->Sample Assess Assess Toxicity Grade (Grade 0-4) Sample->Assess Continue Continue Dosing Assess->Continue Grade 0-1 Modify Dose Reduction or Treatment Holiday Assess->Modify Grade 2-3 Euthanize Euthanize Animal (Endpoint Met) Assess->Euthanize Grade 4 Modify->Monitor Upon Recovery

Caption: Experimental workflow for monitoring and managing toxicity in animal studies.

Logical_Relationship_Toxicity cluster_on_target On-Target Effects (Healthy Tissues) cluster_off_target Potential Off-Target Effects cluster_manifestations Clinical Manifestations Inhibitor VEGFR-2 Inhibition (this compound) Endo Endothelial Dysfunction Inhibitor->Endo OtherKinase Other Kinase Inhibition (e.g., c-KIT, PDGFR) Inhibitor->OtherKinase Cardiotox Cardiotoxicity Inhibitor->Cardiotox Vaso Vasoconstriction Endo->Vaso Perm Glomerular Permeability ↑ Endo->Perm HTN Hypertension Vaso->HTN Proteinuria Proteinuria Perm->Proteinuria OtherKinase->Cardiotox GI GI Toxicity OtherKinase->GI

Caption: Logical relationships between VEGFR-2 inhibition and observed toxicities.

References

Vegfr-2-IN-14 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-14, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides

This section provides guidance on common issues that may arise during in-vitro experiments with this compound.

Problem 1: Higher than Expected IC50 Value or Lack of Cell Response

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Drug Concentration: Calculation or dilution error.Verify calculations and prepare fresh dilutions of this compound. Run a dose-response curve with a wider concentration range (e.g., 10 nM to 100 µM in half-log steps) to determine the optimal range.[1]A sigmoidal dose-response curve should be observed, allowing for an accurate IC50 determination.
Cell Line Insensitivity: The cancer cell line may not be dependent on the VEGFR-2 signaling pathway for proliferation or survival.Screen a panel of different cancer cell lines known to have varying levels of VEGFR-2 expression.[2]Cell lines with higher VEGFR-2 expression are expected to be more sensitive to this compound.
Suboptimal Assay Conditions: Cell density, incubation time, or assay type may not be appropriate.Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[3] Extend the drug incubation time (e.g., 48h, 72h, 96h) to observe effects.Optimal conditions will result in a reproducible and significant difference between treated and untreated cells.
Drug Instability: this compound may be degrading in the culture medium.Prepare fresh drug stocks and add to the culture medium immediately before treating cells. Minimize freeze-thaw cycles of the stock solution.Consistent results across experiments with freshly prepared drug solutions.
Development of Drug Resistance: Prolonged exposure to the inhibitor can lead to the development of resistant clones.Perform short-term exposure assays. If resistance is suspected, analyze resistant clones for upregulation of alternative signaling pathways.Identification of molecular markers of resistance.
Problem 2: Inconsistent Results Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.Reduced variability in control and treated groups across replicate experiments.
Inconsistent Drug Preparation: Errors in weighing, dissolving, or diluting the compound.Prepare a large, single batch of stock solution. Aliquot and store at -80°C. Use a fresh aliquot for each experiment.Consistent IC50 values and dose-response curves.
Plate Edge Effects: Cells in the outer wells of a multi-well plate may behave differently due to evaporation.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.More uniform cell growth and drug response across the plate.
Biological Replicates: Insufficient number of biological replicates to account for experimental variation.Perform at least three independent biological replicates for each experiment.Statistically significant and reproducible results.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[4] By competing with ATP, it prevents the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[3][5] This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival.[6]

Q2: What are the known resistance mechanisms to this compound in cancer cells?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to VEGFR-2 inhibitors, in general, can arise through several mechanisms:

  • Activation of alternative pro-angiogenic signaling pathways: Upregulation of other growth factor signaling pathways, such as those mediated by fibroblast growth factor receptors (FGFRs) or platelet-derived growth factor receptors (PDGFRs), can compensate for the inhibition of VEGFR-2.[7][8]

  • Recruitment of pro-angiogenic stromal cells: In the tumor microenvironment, other cell types can be recruited to support angiogenesis in a VEGF-independent manner.[9]

  • Hypoxia-induced adaptation: Tumor cells can adapt to the hypoxic environment created by anti-angiogenic therapy, leading to the selection of more aggressive and resistant clones.[8]

  • Mutations in the VEGFR-2 kinase domain: Although less common for small molecule inhibitors compared to antibodies, mutations in the drug-binding site of VEGFR-2 could potentially confer resistance.

Q3: What is a typical starting concentration for in-vitro experiments with this compound?

A3: For initial in-vitro cell-based assays, it is recommended to perform a dose-response study over a broad concentration range, for instance, from 10 nM to 100 µM, to determine the IC50 value for your specific cell line.[1] Based on published data for similar small molecule VEGFR-2 inhibitors, the IC50 values can range from nanomolar to micromolar concentrations depending on the cell line.[2][10][11]

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins. A decrease in the phosphorylation of VEGFR-2 (p-VEGFR-2) and key downstream effectors like Akt (p-Akt) and ERK (p-ERK) in response to treatment would indicate successful target engagement.

III. Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Western Blot Analysis for VEGFR-2 Signaling
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

IV. Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates ADP ADP PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Vegfr2_IN_14 This compound Vegfr2_IN_14->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well plate Add_Drug 3. Add Drug to Cells Seed_Cells->Add_Drug Prepare_Drug 2. Prepare Serial Dilutions of this compound Prepare_Drug->Add_Drug Incubate 4. Incubate for 48-72h Add_Drug->Incubate MTT_Assay 5. Perform MTT Assay Incubate->MTT_Assay Read_Absorbance 6. Read Absorbance MTT_Assay->Read_Absorbance Analyze_Data 7. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for determining the IC50 of this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Vegfr2_Inhibitor This compound Inhibition Pathway_Activation Activation of Alternative Pathways (e.g., FGFR, PDGFR) Vegfr2_Inhibitor->Pathway_Activation Stromal_Recruitment Recruitment of Pro-angiogenic Stromal Cells Vegfr2_Inhibitor->Stromal_Recruitment Hypoxia_Adaptation Hypoxia-induced Adaptation Vegfr2_Inhibitor->Hypoxia_Adaptation Tumor_Growth Continued Tumor Growth and Angiogenesis Pathway_Activation->Tumor_Growth Stromal_Recruitment->Tumor_Growth Hypoxia_Adaptation->Tumor_Growth

References

Technical Support Center: Improving the Bioavailability of Vegfr-2-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Vegfr-2-IN-14, a potent kinase inhibitor. Given its likely hydrophobic nature, a common characteristic of kinase inhibitors, poor aqueous solubility and subsequent low oral bioavailability are anticipated hurdles.[1][2] This guide offers strategies and experimental protocols to enhance its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low bioavailability of this compound?

A1: The low bioavailability of kinase inhibitors like this compound is often attributed to their poor aqueous solubility.[1][2] These molecules are typically hydrophobic, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption into the bloodstream. Other contributing factors can include first-pass metabolism and potential efflux by transporters in the gut wall.

Q2: What are the common strategies to improve the bioavailability of poorly soluble compounds?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[1][3][4] Chemical modifications may involve salt formation or the development of prodrugs.[4][5] The choice of strategy depends on the specific physicochemical properties of the drug.

Q3: How does reducing particle size enhance bioavailability?

A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can significantly improve absorption and overall bioavailability.[1] Techniques like micronization and nanosuspension are commonly used for this purpose.[1]

Q4: What are solid dispersions and how do they work?

A4: A solid dispersion is a system where the drug, in its amorphous state, is dispersed within a hydrophilic carrier matrix.[4] This formulation prevents the drug from crystallizing, and the hydrophilic carrier helps to improve the drug's wettability and dissolution rate upon contact with aqueous fluids.[4]

Q5: Can you explain the mechanism of cyclodextrin-based formulations?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, like this compound, by encapsulating the hydrophobic part of the drug within their cavity. This complexation effectively increases the drug's solubility in water, thereby enhancing its bioavailability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low in vivo efficacy despite high in vitro potency Poor oral bioavailability due to low aqueous solubility.1. Characterize the physicochemical properties of this compound (solubility, permeability).2. Select and test a suitable bioavailability enhancement technique (see table below).
High variability in animal study results Inconsistent dissolution and absorption of the compound.1. Consider a more robust formulation, such as a nanosuspension or a solid dispersion, to ensure more uniform drug release.2. Ensure proper and consistent administration techniques.
Precipitation of the compound in aqueous media during in vitro assays The compound's concentration exceeds its solubility limit.1. Use a co-solvent system (e.g., DMSO, ethanol) in the assay buffer, ensuring the final solvent concentration does not affect the assay results.[5]2. Formulate the compound with a solubilizing agent like a surfactant or cyclodextrin.
Failed formulation attempts (e.g., drug recrystallizes in solid dispersion) Incompatibility between the drug and the carrier, or inappropriate drug loading.1. Screen different hydrophilic carriers and solvents.2. Optimize the drug-to-carrier ratio.3. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state.

Comparison of Bioavailability Enhancement Techniques

Technique Mechanism of Action Illustrative Fold-Increase in Bioavailability Advantages Disadvantages
Micronization Increases surface area for dissolution by reducing particle size to the micron range.[1]2-5 foldSimple, cost-effective, and widely applicable.Limited effectiveness for very poorly soluble drugs; particles may re-aggregate.
Nanosuspension Drastically increases surface area by reducing particle size to the nanometer range.[1]5-20 foldSignificant improvement in dissolution velocity and saturation solubility.Requires specialized equipment; potential for physical instability (crystal growth).
Solid Dispersion The drug is dispersed in an amorphous form within a hydrophilic carrier, improving wettability and dissolution.[4]2-15 foldCan significantly enhance oral absorption; suitable for high drug loading.Potential for drug recrystallization over time, affecting stability and dissolution.
Cyclodextrin Complexation Encapsulates the drug molecule in a hydrophilic complex, increasing its aqueous solubility.[1]2-10 foldHigh solubilization potential; can improve drug stability.Limited by the stoichiometry of the complex; may not be suitable for high-dose drugs.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a lipid vehicle that forms a microemulsion in the GI tract, facilitating absorption.5-25 foldEnhances lymphatic transport, potentially reducing first-pass metabolism.Can be complex to formulate; potential for drug precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.

    • Transfer the pre-suspension to the milling chamber containing the milling media.

    • Mill the suspension at a controlled temperature for a predetermined duration (e.g., 2-8 hours).

    • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size (typically < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30, Soluplus®), a suitable solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve both this compound and the hydrophilic carrier in the solvent to form a clear solution.

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.

    • Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution rate compared to the pure drug.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr2_IN_14 This compound Vegfr_IN_14 Vegfr_IN_14 Vegfr_IN_14->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability of this compound PhysChem Characterize Physicochemical Properties (Solubility, Permeability - BCS) Start->PhysChem Decision Select Formulation Strategy PhysChem->Decision SizeReduction Particle Size Reduction (Micronization/Nanosuspension) Decision->SizeReduction Dissolution-rate limited SolidDispersion Solid Dispersion Decision->SolidDispersion Poorly soluble & crystalline Complexation Complexation (Cyclodextrins) Decision->Complexation Low dose, poor solubility LipidBased Lipid-Based Formulation Decision->LipidBased Lipophilic, high logP Formulate Develop & Optimize Formulation SizeReduction->Formulate SolidDispersion->Formulate Complexation->Formulate LipidBased->Formulate InVitro In Vitro Dissolution & Permeability Testing Formulate->InVitro Decision2 Acceptable Performance? InVitro->Decision2 Decision2->Decision No, Re-evaluate Strategy InVivo In Vivo Pharmacokinetic Studies Decision2->InVivo Yes End End: Improved Bioavailability InVivo->End Troubleshooting_Decision_Tree Start Issue: Poor In Vivo Performance CheckSolubility Was solubility improved in vitro? Start->CheckSolubility CheckPermeability Is permeability a limiting factor? CheckSolubility->CheckPermeability Yes OptimizeFormulation Optimize current formulation (e.g., smaller particles, different carrier) CheckSolubility->OptimizeFormulation No CheckMetabolism Is first-pass metabolism significant? CheckPermeability->CheckMetabolism No AddPermEnhancer Consider permeability enhancers CheckPermeability->AddPermEnhancer Yes Prodrug Consider a prodrug approach CheckMetabolism->Prodrug Yes InhibitEfflux Co-administer with an efflux pump inhibitor CheckMetabolism->InhibitEfflux Maybe (Efflux) RouteOfAdmin Consider alternative routes of administration CheckMetabolism->RouteOfAdmin No OptimizeFormulation->Start NewFormulation Try a different formulation strategy (e.g., lipid-based) AddPermEnhancer->Start Prodrug->Start InhibitEfflux->Start

References

Validation & Comparative

Comparative Analysis of Sorafenib and Selective VEGFR-2 Inhibitors in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vegfr-2-IN-14: Direct comparative studies and specific experimental data for the compound "this compound" versus sorafenib in hepatocellular carcinoma (HCC) cell lines are not available in the public domain as of the latest literature search. Therefore, this guide provides a comparative overview of sorafenib, a multi-kinase inhibitor, and the class of selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using data from representative compounds within this class. This comparison aims to offer a valuable framework for researchers, scientists, and drug development professionals interested in the therapeutic targeting of these pathways in HCC.

Introduction

Hepatocellular carcinoma is a hypervascular tumor, and angiogenesis, the formation of new blood vessels, is a critical process for its growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of angiogenesis.[2][3] This has made VEGFR-2 a prime target for anti-cancer therapies.

Sorafenib (Nexavar) was the first approved systemic therapy for advanced HCC.[4] It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor progression and angiogenesis, including the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] In contrast, selective VEGFR-2 inhibitors are designed to specifically block the activity of VEGFR-2, aiming for a more targeted anti-angiogenic effect. This guide compares the preclinical data of sorafenib with that of representative selective VEGFR-2 inhibitors in the context of HCC cell lines.

Quantitative Data on Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for sorafenib and various selective VEGFR-2 inhibitors in different HCC cell lines.

Table 1: IC50 Values of Sorafenib in HCC Cell Lines

Cell LineIC50 (µM)Exposure Time (h)Assay Type
HepG2~648MTT
HuH-7~648MTT
PLC/PRF/5Not specified--
Bel7402Not specified--
SMMC7721Not specified--

Data compiled from studies on sorafenib's effects on HCC cell lines.[6]

Table 2: Inhibitory Activity of Representative Selective VEGFR-2 Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cell Line (HCC)IC50 (Cell-based Assay)
Ki8751VEGFR-20.9 nMNot specified for HCCNot specified for HCC
AxitinibVEGFR-1/2/30.1/0.2/0.1-0.3 nMNot specified for HCCNot specified for HCC
Cabozantinib (XL184)VEGFR-2, c-Met0.035 nMNot specified for HCCNot specified for HCC
ApatinibVEGFR-21 nMNot specified for HCCNot specified for HCC
CHMFL-VEGFR2-002VEGFR-266 nMNot specified for HCCNot specified for HCC

Note: The IC50 values in Table 2 for selective inhibitors are often reported from enzymatic assays, which measure direct inhibition of the purified kinase, and may not directly reflect the anti-proliferative effects on whole cells (which are influenced by factors like cell permeability and off-target effects). Data for direct anti-proliferative effects of these specific inhibitors on HCC cell lines is less consistently reported in single sources.[7][8] One study reported that a novel quinazoline derivative with potent VEGFR-2 inhibitory activity (IC50 of 0.067 µM in an enzymatic assay) showed an IC50 of 0.22 µM in the HepG2 HCC cell line.[9]

Signaling Pathways and Mechanisms of Action

Sorafenib: A Multi-kinase Inhibitor

Sorafenib exerts its anti-tumor effects through a dual mechanism:

  • Inhibition of the Raf/MEK/ERK pathway: By targeting Raf kinases (B-Raf and c-Raf), sorafenib blocks downstream signaling that is crucial for tumor cell proliferation and survival.[4][5][6][10]

  • Anti-angiogenic effects: Sorafenib inhibits VEGFR-2 and PDGFR, thereby disrupting the signaling cascades that lead to the formation of new blood vessels supplying the tumor.[5][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->Raf

Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.

Selective VEGFR-2 Inhibitors

Selective VEGFR-2 inhibitors are designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase.[9] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis.[1][12][13] By blocking this initial step, these inhibitors effectively shut down the pro-angiogenic signal.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras_path Ras/Raf/MEK/ERK VEGFR2->Ras_path activates Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras_path->Proliferation Migration Migration Ras_path->Migration Selective_Inhibitor Selective VEGFR-2 Inhibitor Selective_Inhibitor->VEGFR2 inhibits phosphorylation

Caption: Selective inhibitors block VEGFR-2 signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of compounds on the viability of HCC cell lines.

  • Cell Seeding: HCC cells (e.g., HepG2, HuH-7) are harvested during the logarithmic growth phase. The cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., sorafenib or a selective VEGFR-2 inhibitor) is prepared in DMSO. Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the compound is added to the wells. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Phosphorylation

This protocol outlines a general procedure for assessing the phosphorylation status of key proteins in signaling pathways, such as ERK and VEGFR-2.

  • Cell Lysis: HCC cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the test compound at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates are scraped and collected into microcentrifuge tubes.

  • Protein Quantification: The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. The supernatant containing the total protein is collected, and the protein concentration is determined using a protein assay, such as the BCA assay.

  • Sample Preparation: The protein samples are denatured by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK or anti-phospho-VEGFR-2) overnight at 4°C. The membrane is also probed with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of two anti-cancer compounds.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select HCC Cell Lines (e.g., HepG2, HuH-7) culture Cell Culture and Seeding in 96-well and 6-well plates start->culture treat Treat cells with Sorafenib vs. This compound (or other selective inhibitor) culture->treat viability Cell Viability Assay (MTT/MTS) treat->viability western Western Blot for Phospho-proteins (p-ERK, p-VEGFR-2) treat->western ic50 Calculate IC50 values viability->ic50 pathway_analysis Analyze pathway inhibition western->pathway_analysis conclusion Compare Efficacy and Mechanism of Action ic50->conclusion pathway_analysis->conclusion

Caption: A typical workflow for comparing anti-cancer compounds.

Conclusion

Sorafenib remains a cornerstone in the treatment of advanced HCC, with its efficacy attributed to its multi-targeted inhibition of both cell proliferation and angiogenesis.[10] Selective VEGFR-2 inhibitors represent a more focused therapeutic strategy, aiming to potently and specifically disrupt the tumor blood supply.[14] While this targeted approach may offer a different safety profile, the multi-kinase activity of sorafenib against pathways like Raf/MEK/ERK provides an additional, direct anti-proliferative effect on tumor cells. The choice between a multi-kinase inhibitor and a selective inhibitor depends on various factors, including the specific molecular drivers of the tumor and the potential for combination therapies. Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the comparative efficacy of these different therapeutic strategies in HCC.

References

A Comparative Analysis of Sunitinib and a Selective VEGFR-2 Inhibitor in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the multi-targeted tyrosine kinase inhibitor sunitinib and a representative selective VEGFR-2 inhibitor, using axitinib as a proxy for the unidentifiable "Vegfr-2-IN-14," in the context of renal cell carcinoma (RCC) models. This analysis is supported by experimental data from preclinical and clinical studies.

Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care in the treatment of metastatic renal cell carcinoma (mRCC). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT. This broad-spectrum activity contributes to its anti-angiogenic and anti-tumor effects. However, the concurrent inhibition of multiple targets can also lead to a range of adverse events.[1][2][3]

In contrast, the development of more selective VEGFR-2 inhibitors aims to specifically target the primary pathway driving angiogenesis in RCC, potentially offering a more favorable safety profile while maintaining potent anti-tumor efficacy. As "this compound" is not a recognized research compound, this guide will utilize axitinib, a potent and selective second-generation VEGFR inhibitor, as a comparator to sunitinib. Axitinib primarily targets VEGFR-1, -2, and -3.

Mechanism of Action: A Tale of Two Inhibition Profiles

Sunitinib's therapeutic effect in RCC is largely attributed to its anti-angiogenic properties by blocking VEGFR signaling.[4] Additionally, its inhibition of PDGFR, expressed on pericytes, further disrupts tumor vasculature.[4] Some studies also suggest a direct anti-tumor effect on RCC cells, although its primary impact is on the tumor endothelium.[4]

Selective VEGFR-2 inhibitors, exemplified by axitinib, focus their activity on the most critical receptor for VEGF-mediated angiogenesis. By concentrating the inhibitory action on VEGFR-2, these agents aim to potently suppress tumor neovascularization with potentially fewer off-target side effects.

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro potency of sunitinib and axitinib against various RCC cell lines and key tyrosine kinases.

Parameter Sunitinib Axitinib (as a selective VEGFR-2 inhibitor) References
Target Kinases VEGFR-1, -2, -3, PDGFRα/β, c-KIT, FLT3, RETVEGFR-1, -2, -3[1][3]
IC50 VEGFR-2 (biochemical assay) ~6.5-80 nM~0.2 nM[5]
IC50 PDGFRβ (biochemical assay) ~2-8 nM>1,000 nM[5]
IC50 c-KIT (biochemical assay) ~10-50 nM>1,000 nM[5]
IC50 in RCC Cell Lines (e.g., Caki-1, 786-O) ~2-10 µM (cell viability)~5-15 µM (cell viability)[6][7][8]

In Vivo Performance in RCC Xenograft Models

Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of novel compounds. The table below presents representative data from in vivo studies of sunitinib and axitinib in RCC xenograft models.

Parameter Sunitinib Axitinib (as a selective VEGFR-2 inhibitor) References
Animal Model Nude mice with RCC xenografts (e.g., Caki-1, 786-O)Nude mice with RCC xenografts (e.g., Caki-1)[2][7]
Dosing Regimen Typically 40-80 mg/kg, oral, dailyTypically 30-60 mg/kg, oral, twice daily[2]
Tumor Growth Inhibition Significant reduction in tumor volume compared to vehicle control.Significant reduction in tumor volume compared to vehicle control.[2][7]
Effect on Microvessel Density Significant decrease in tumor microvessel density.Significant decrease in tumor microvessel density.[4]
Observed Toxicities Weight loss, fatigue, hematological toxicities.Diarrhea, hypertension.[9]

Signaling Pathway Interruption

The diagram below illustrates the VEGFR-2 signaling cascade and the points of inhibition for both sunitinib and a selective VEGFR-2 inhibitor.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Selective_VEGFR2_Inhibitor Selective VEGFR-2 Inhibitor (e.g., Axitinib) Selective_VEGFR2_Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments used to compare sunitinib and a selective VEGFR-2 inhibitor.

In Vitro Cell Viability Assay
  • Cell Culture: Human RCC cell lines (e.g., Caki-1, 786-O) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Sunitinib and the selective VEGFR-2 inhibitor are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the drugs or DMSO as a vehicle control.

  • Viability Assessment: After 48-72 hours of incubation, cell viability is assessed using an MTT or WST-1 assay. The absorbance is measured using a microplate reader, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

In Vivo Tumor Xenograft Study
  • Animal Model: Four- to six-week-old female athymic nude mice are used.

  • Tumor Implantation: 1-5 x 10^6 RCC cells (e.g., Caki-1) in a suspension of Matrigel/PBS are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Sunitinib or the selective VEGFR-2 inhibitor is administered orally daily at a predetermined dose. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis, such as immunohistochemistry for microvessel density (CD31 staining).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a preclinical comparison of anti-angiogenic agents in an RCC model.

Experimental_Workflow Preclinical Comparison Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Cell_Culture RCC Cell Line Culture (e.g., Caki-1, 786-O) Drug_Treatment_vitro Treatment with Sunitinib & Selective VEGFR-2 Inhibitor Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability Assay (MTT/WST-1) Determine IC50 Drug_Treatment_vitro->Viability_Assay Xenograft_Model Establish RCC Xenograft Model (Nude Mice) Viability_Assay->Xenograft_Model Inform Dose Selection Randomization Randomize Mice into Treatment Groups Xenograft_Model->Randomization Drug_Treatment_invivo Oral Administration of Drugs (Sunitinib, Selective Inhibitor, Vehicle) Randomization->Drug_Treatment_invivo Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Treatment_invivo->Tumor_Monitoring Endpoint_Analysis Endpoint: Tumor Excision & Analysis (e.g., IHC for CD31) Tumor_Monitoring->Endpoint_Analysis Data_Analysis Analyze Tumor Growth Inhibition, Microvessel Density, & Toxicity Endpoint_Analysis->Data_Analysis Comparison Compare Efficacy & Safety Profiles Data_Analysis->Comparison

Workflow for preclinical drug comparison.

Conclusion

Both sunitinib and selective VEGFR-2 inhibitors like axitinib demonstrate significant anti-tumor activity in preclinical models of renal cell carcinoma, primarily through the inhibition of angiogenesis. Sunitinib's multi-targeted nature may offer broader pathway inhibition, but this can be associated with a wider range of side effects. Conversely, the high selectivity of agents like axitinib for VEGFR-2 is designed to provide potent anti-angiogenic effects with a potentially more manageable toxicity profile. Retrospective clinical analyses suggest that axitinib may offer improved survival outcomes and a better safety profile compared to sunitinib as a first-line therapy for mRCC.[9][10][11] The choice between a multi-targeted or a selective inhibitor will depend on a comprehensive evaluation of their efficacy, safety, and the specific clinical context. Further head-to-head preclinical and prospective clinical studies are essential to fully elucidate the comparative benefits of these therapeutic strategies.

References

A Head-to-Head Comparison of Novel VEGFR-2 Inhibitors: Fruquintinib, Rivoceranib, and Zanzalintinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, vascular endothelial growth factor receptor 2 (VEGFR-2) remains a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a detailed head-to-head comparison of three novel small-molecule VEGFR-2 inhibitors: Fruquintinib, Rivoceranib, and Zanzalintinib. The following sections present a comprehensive analysis of their performance based on available preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the VEGFR-2 signaling pathway and experimental workflows.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for Fruquintinib, Rivoceranib, and Zanzalintinib, offering a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Kinase Inhibition Profile

InhibitorVEGFR-2 IC50 (nM)Other Kinases Inhibited (IC50 in nM)Selectivity Profile
Fruquintinib 35VEGFR-1 (33), VEGFR-3 (0.5), RET (128), FGFR-1 (181), c-Kit (458)Highly selective for VEGFR family.
Rivoceranib 16VEGFR-1/FLT1 (>90% inhibition at 160 nM), VEGFR-3/FLT4 (>90% inhibition at 160 nM), RET (71.7% inhibition at 160 nM), PDGFRβ (62.1% inhibition at 160 nM), KIT (47.3% inhibition at 160 nM)Highly selective for VEGFR-2 with minimal off-target activity.[1][2]
Zanzalintinib (XL092) 1.6MET (15), AXL (3.4), MER (7.2)Potent inhibitor of VEGFR-2, MET, AXL, and MER.

Table 2: Cellular Assays and In Vivo Efficacy

InhibitorCell-Based VEGFR-2 Phosphorylation Inhibition (IC50 in nM)HUVEC Proliferation Inhibition (IC50 in nM)In Vivo Tumor Growth Inhibition (TGI)
Fruquintinib 0.6 (in HEK293-KDR cells)1.7Significant TGI in various xenograft models (e.g., colon, gastric, lung cancer).
Rivoceranib Not explicitly reported in the provided search results.Potent inhibition of VEGF-mediated endothelial cell proliferation.[1]Demonstrated anti-tumor activity in various tumor types.
Zanzalintinib (XL092) Significant inhibition of VEGFR-2 phosphorylation in vivo.Not explicitly reported in the provided search results.Substantial TGI in multiple xenograft models (e.g., NCI-H441, Hs 746T, SNU-5).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols represent standard procedures in the field and are intended to provide a framework for understanding the presented data.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.

General Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer. b. The kinase reaction is initiated by adding ATP and the peptide substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a suitable software.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.

Objective: To determine the IC50 of a test compound for inhibiting ligand-induced VEGFR-2 phosphorylation in cells.

General Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells engineered to overexpress VEGFR-2 (e.g., HEK293-KDR) are cultured to near confluence.

  • Procedure: a. Cells are serum-starved for a period to reduce basal receptor phosphorylation. b. The cells are then pre-incubated with various concentrations of the test compound. c. VEGFR-2 phosphorylation is stimulated by adding its ligand, VEGF-A. d. After a short incubation period, the cells are lysed to extract proteins. e. The level of phosphorylated VEGFR-2 and total VEGFR-2 is determined by Western blotting or ELISA using specific antibodies.

  • Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each compound concentration, and the IC50 value is determined.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells.

Objective: To measure the anti-proliferative activity of a test compound on HUVECs.

General Protocol:

  • Cell Seeding: HUVECs are seeded in a 96-well plate in a growth medium.

  • Procedure: a. After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of the test compound. b. The cells are stimulated with VEGF-A to induce proliferation. c. The plates are incubated for a period of 48-72 hours. d. Cell viability and proliferation are assessed using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

  • Data Analysis: The absorbance values are plotted against the compound concentration to determine the IC50 value for proliferation inhibition.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure: a. Human cancer cells (e.g., from a colon or lung cancer cell line) are subcutaneously injected into the flank of the mice. b. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. c. The test compound is administered to the treatment group, typically orally or via injection, at a specified dose and schedule. The control group receives a vehicle. d. Tumor volume is measured regularly using calipers. e. At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration FAK FAK Src->FAK FAK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Experimental Workflow for Evaluating VEGFR-2 Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of novel VEGFR-2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cell-Based Phosphorylation Assay (Cellular Potency) Biochemical->Cellular Promising Candidates Functional Functional Assays (e.g., HUVEC Proliferation, Migration) Cellular->Functional PK Pharmacokinetics (ADME) Functional->PK Efficacy Xenograft Tumor Models (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies (Safety Profile) Efficacy->Tox Go Lead Candidate Selection Tox->Go

Caption: A standard workflow for the preclinical assessment of VEGFR-2 inhibitors.

References

Validating the Anti-Tumor Efficacy of Vegfr-2-IN-14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor efficacy of Vegfr-2-IN-14 against other well-established VEGFR-2 inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. This document summarizes available data to facilitate an objective assessment of this compound's potential in drug development.

Executive Summary

This compound is a potent inhibitor of VEGFR-2 that has been shown to induce apoptosis in cancer cells. While specific quantitative data on its anti-tumor efficacy, such as IC50 values and in vivo tumor growth inhibition, are not extensively available in the public domain, this guide provides a framework for its evaluation by comparing its profile with that of approved and widely studied VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Axitinib. The following sections detail their mechanisms of action, comparative efficacy data, and the experimental protocols required to validate these findings.

Mechanism of Action: Targeting the VEGF Signaling Pathway

VEGF, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, triggering a cascade of intracellular signaling events. This activation leads to the phosphorylation of multiple downstream proteins, including those in the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[3] These signaling cascades ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR-2 inhibitors, including this compound, function by blocking the ATP-binding site of the receptor's intracellular tyrosine kinase domain. This inhibition prevents the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, thereby impeding angiogenesis and restricting tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Proliferation Vegfr_2_IN_14 This compound (and other inhibitors) Vegfr_2_IN_14->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Comparative Efficacy Data

The following tables summarize the available quantitative data for established VEGFR-2 inhibitors. This data provides a benchmark for evaluating the potential efficacy of this compound.

In Vitro VEGFR-2 Kinase Inhibition
CompoundVEGFR-2 IC50 (nM)Reference(s)
This compound Data not publicly available-
Sunitinib 10 - 80[4][4][5]
Sorafenib 90[4]
Axitinib 0.2[6]
In Vitro Anti-Proliferative Activity
CompoundCell LineIC50 (µM)Reference(s)
This compound HepG2Induces apoptosis (quantitative data not available)-
Sunitinib MDA-MB-468Data not specified[7]
Sorafenib HepG2~5.3[8]
Axitinib HK1-LMP11.09[9]
C666-17.26[9]
In Vivo Anti-Tumor Efficacy in Xenograft Models
CompoundTumor ModelDosingTumor Growth InhibitionReference(s)
This compound Data not publicly available---
Sunitinib Neuroblastoma (SK-N-BE(2))20-40 mg/kg/day (oral)Dose-dependent inhibition[4]
Triple-negative breast cancer (MDA-MB-468)Not specifiedSignificant reduction in tumor volume[7]
Sorafenib Anaplastic thyroid carcinoma (DRO)40-80 mg/kg/day (oral)63-93% inhibition[2]
Hepatocellular carcinoma (H22)9 mg/kg (IV)Significant reduction in tumor volume[5]
Axitinib Glioblastoma (U87)Not specifiedProlonged survival[10]
Neuroblastoma (IGR-N91)30 mg/kg BID (oral)Significant tumor growth delay[1]
Nasopharyngeal carcinoma (HK1-LMP1)Not specifiedSignificant tumor growth inhibition[9]

Experimental Protocols

To validate the anti-tumor efficacy of this compound and enable a direct comparison with other inhibitors, the following standardized experimental protocols are recommended.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_VEGFR2 Recombinant VEGFR-2 Enzyme Incubation Incubate at 30°C Recombinant_VEGFR2->Incubation Substrate Poly (Glu, Tyr) Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Kinase_Glo Add Kinase-Glo® Reagent Incubation->Kinase_Glo Luminescence Measure Luminescence Kinase_Glo->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound) and control inhibitors (Sunitinib, Sorafenib, Axitinib) to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 40 minutes) to allow for the kinase reaction to proceed.

  • Detection: Terminate the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo® Max). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HUVEC) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Injection Inject Human Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Dosing Administer Test Compound (e.g., this compound) and Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Excision Excise Tumors Monitoring->Tumor_Excision Data_Evaluation Evaluate Tumor Growth Inhibition Monitoring->Data_Evaluation Immunohistochemistry Immunohistochemistry (e.g., CD31 for MVD) Tumor_Excision->Immunohistochemistry

Caption: General workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound, and positive control inhibitors (e.g., Sunitinib).

  • Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform immunohistochemical analysis on tumor sections to assess microvessel density (using markers like CD31) and apoptosis.

Conclusion

While this compound shows promise as a potent VEGFR-2 inhibitor, a comprehensive evaluation of its anti-tumor efficacy requires further quantitative studies. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers and drug development professionals to validate the therapeutic potential of this compound and position it relative to existing therapies. The generation of precise IC50 values from in vitro assays and robust tumor growth inhibition data from in vivo models will be critical in determining its future development as a novel anti-cancer agent.

References

Unveiling the Selectivity Profile: A Comparative Analysis of a VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. While the hypothetical "Vegfr-2-IN-14" serves as a placeholder for a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, this guide will utilize the well-characterized multi-kinase inhibitor, Regorafenib , as a surrogate to explore the critical aspect of cross-reactivity with other kinases. This analysis provides a framework for evaluating the specificity of any VEGFR-2 inhibitor and its potential off-target effects.

Kinase Inhibition Profile of Regorafenib

Regorafenib is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. However, like many kinase inhibitors, it exhibits activity against a range of other kinases. The following table summarizes the inhibitory activity of Regorafenib against a panel of kinases, providing a quantitative comparison of its cross-reactivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target FamilyKinase TargetIC50 (nM)
Angiogenic RTKs VEGFR2 4.2
VEGFR113
VEGFR346
TIE231-311
Oncogenic RTKs RET1.5
c-KIT7
Stromal RTKs PDGFRβ22
FGFR1202
Intracellular Signaling Kinases c-RAF/RAF-12.5
BRAF28
BRAF (V600E)-
p38 MAPK-

Note: IC50 values are compiled from various in vitro biochemical assays.[1][2][3][4] The range for TIE2 reflects variability across different studies. A hyphen (-) indicates that while inhibition is reported, a specific IC50 value was not available in the reviewed sources.

Understanding the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Transmembrane Domain Kinase Domain VEGF-A->VEGFR-2:tm Binding & Dimerization PLCg PLCg VEGFR-2:kd->PLCg Phosphorylation PI3K PI3K VEGFR-2:kd->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of compounds like Regorafenib. A common and robust method for this is the in vitro kinase inhibition assay.

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Test Compound (Regorafenib) Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add ATP and Substrate to Initiate Kinase Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 minutes Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Incubate_Stop->Detect_ADP Incubate_Detect Incubate for 30-60 minutes Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence (Signal ∝ ADP produced) Incubate_Detect->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)

The following is a generalized, step-by-step protocol for determining the IC50 value of an inhibitor against a specific kinase using the ADP-Glo™ Kinase Assay.[5][6][7][8][9]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Regorafenib) in 100% DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase solution to each well.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This comprehensive guide provides a framework for assessing the cross-reactivity of VEGFR-2 inhibitors. By presenting quantitative data in a clear format, detailing experimental protocols, and visualizing key processes, researchers can make more informed decisions in their drug discovery and development efforts. The use of a well-characterized compound like Regorafenib offers valuable insights into the potential off-target effects and the overall selectivity profile of this class of inhibitors.

References

Synergistic Potential of VEGFR-2 Inhibition in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a cornerstone of anti-angiogenic therapy in oncology.[1][2][3] VEGFR-2, a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain have demonstrated efficacy in various cancers.[1] This guide provides a comparative overview of the synergistic effects observed when combining a representative VEGFR-2 inhibitor with conventional chemotherapy agents. While the specific compound "Vegfr-2-IN-14" is not extensively characterized in publicly available literature, we will use data from a representative preclinical VEGFR-2 inhibitor, BAY 57-9352, and other well-documented VEGFR-2 inhibitors to illustrate the principles and potential of this combination therapy approach.

The Rationale for Combination Therapy

Targeting VEGFR-2 signaling can normalize the tumor vasculature, which can, in turn, enhance the delivery and efficacy of cytotoxic chemotherapy.[4] Conversely, some chemotherapy agents can induce an anti-angiogenic effect, creating a potential for synergistic or additive effects when combined with a dedicated VEGFR-2 inhibitor. Clinical studies have shown that combining VEGFR inhibitors with chemotherapy can lead to improved patient outcomes.[5][6]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][7] Inhibition of VEGFR-2 blocks these critical pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Comparative Performance with Chemotherapy

Here we present preclinical data on the combination of the VEGFR-2 inhibitor BAY 57-9352 with standard chemotherapy agents, paclitaxel and capecitabine, in human tumor xenograft models.[8]

Treatment GroupTumor ModelEfficacy EndpointResult
Combination with Paclitaxel
BAY 57-9352 (40 mg/kg, p.o.)H460 (NSCLC)Tumor Growth Delay (TGD)6 days
Paclitaxel (15 mg/kg, i.v.)H460 (NSCLC)Tumor Growth Delay (TGD)10 days
BAY 57-9352 + PaclitaxelH460 (NSCLC)Tumor Growth Delay (TGD)14 days
Combination with Capecitabine
BAY 57-9352 (60 mg/kg, p.o.)Colo-205 (Colorectal)Tumor Growth Delay (TGD)16 days
Capecitabine (500 mg/kg, p.o.)Colo-205 (Colorectal)Tumor Growth Delay (TGD)30 days
BAY 57-9352 + CapecitabineColo-205 (Colorectal)Tumor Growth Delay (TGD)40 days

Data sourced from a preclinical study on BAY 57-9352.[8] TGD is defined as the delay in days for the tumor to reach a specified size compared to the control group.

The data indicates that the combination of BAY 57-9352 with either paclitaxel or capecitabine resulted in a greater tumor growth delay than either agent alone, suggesting at least an additive and potentially synergistic anti-tumor effect.[8]

Experimental Protocols

In Vivo Tumor Xenograft Model

  • Cell Line and Animal Model: Human tumor cell lines (e.g., H460 non-small cell lung cancer, Colo-205 colorectal cancer) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[8]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into treatment groups: vehicle control, VEGFR-2 inhibitor alone, chemotherapy agent alone, and the combination of the VEGFR-2 inhibitor and chemotherapy.[8]

  • Dosing and Administration: The VEGFR-2 inhibitor (e.g., BAY 57-9352) is typically administered orally (p.o.) daily. The chemotherapy agent (e.g., paclitaxel) is administered intravenously (i.v.) or orally (e.g., capecitabine) according to established protocols.[8]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often tumor growth delay (TGD), which is the difference in time for the tumors in the treated groups to reach a predetermined size compared to the control group.[8] Body weight is also monitored as an indicator of toxicity.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis A Tumor Cell Implantation (e.g., H460, Colo-205) B Tumor Growth to Palpable Size A->B C Randomization of Mice B->C D Vehicle Control C->D E VEGFR-2 Inhibitor C->E F Chemotherapy C->F G Combination Therapy C->G H Tumor Volume Measurement D->H I Toxicity Monitoring (Body Weight) D->I E->H E->I F->H F->I G->H G->I J Calculation of Tumor Growth Delay (TGD) H->J

Caption: General workflow for in vivo assessment of synergistic effects.

Conclusion

The combination of VEGFR-2 inhibitors with standard chemotherapy represents a promising strategy in cancer treatment. Preclinical evidence, as exemplified by studies with BAY 57-9352, demonstrates the potential for enhanced anti-tumor activity when these two modalities are used concurrently.[8] Further research with novel and specific VEGFR-2 inhibitors is warranted to optimize combination regimens and improve clinical outcomes for cancer patients. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Benchmarking a Novel VEGFR-2 Inhibitor Against FDA-Approved Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a pivotal target for cancer therapy. This guide provides a comparative analysis of a preclinical VEGFR-2 inhibitor, Rivoceranib, against a panel of widely-used, FDA-approved multi-kinase inhibitors that also target VEGFR-2: Sorafenib, Sunitinib, and Lenvatinib.

It is important to note that a search for "Vegfr-2-IN-14" yielded limited public information. One source identifies it as "Compound 5," a potent VEGFR-2 inhibitor that induces apoptosis in HepG2 cells.[1] However, a lack of detailed publicly available data on its kinase selectivity and in vivo efficacy prevents a direct and comprehensive comparison. Therefore, this guide will focus on Rivoceranib, a well-characterized, highly selective preclinical VEGFR-2 inhibitor, to provide a valuable benchmarking resource.

This guide will delve into the in vitro potency, kinase selectivity, cellular activity, and in vivo efficacy of these compounds, supported by experimental data and detailed protocols.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rivoceranib and the selected FDA-approved TKIs against VEGFR-2 and other relevant kinases. Lower IC50 values indicate higher potency.

Kinase TargetRivoceranib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Lenvatinib IC50 (nM)
VEGFR-2 16 [2][3]90 [4]80 [5]4.0
VEGFR-1>100026-22
VEGFR-3>100020[4]-5.2
PDGFRβ621[3]57[4]2[5]100
c-Kit473[3]68[4]--
RET717[3]43--
RAF-1-6[4]--
B-Raf-22[4]--
FGFR1-580[4]-46
Table 2: Cellular Activity and In Vivo Efficacy

This table provides a summary of the cellular activity and preclinical in vivo efficacy of the compared inhibitors.

ParameterRivoceranibSorafenibSunitinibLenvatinib
Cellular VEGFR-2 Phosphorylation Inhibition Potent inhibition of VEGFR2 activity in vivo.[6]IC50 of 30 nM in NIH 3T3 cells.[4]IC50 of 10 nM in NIH-3T3 cells.[5]Potent inhibition of VEGFR2 phosphorylation in HUVECs (IC50, 0.83 nM).
Inhibition of Endothelial Cell Proliferation Inhibits proliferation of canine tumor cell lines in vitro.[6]-IC50 of 40 nM in HUVECs.[5]Inhibited VEGF-driven proliferation of HUVECs.[7]
In Vivo Tumor Growth Inhibition (Xenograft Models) Dose-dependent tumor volume reduction in canine melanoma and mammary gland tumor xenografts (75, 150, and 300 mg/kg).[6][8]49.3% tumor growth inhibition in HLE xenografts at 25 mg/kg.[9] 52% tumor growth inhibition in Huh-7 xenografts in combination therapy.[10]Significant tumor growth reduction in neuroblastoma xenografts at 20 mg/kg.[11] Dose-dependent inhibition in various xenograft models (20-80 mg/kg/day).[5]Significant antitumor activity in 5 of 7 human tumor xenograft models at 1 to 100 mg/kg.[7][12] Significant tumor growth reduction in gastric cancer PDX models.[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 values of inhibitors against a specific kinase.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase, biotinylated poly-GT (glutamic acid, tyrosine) substrate, ATP, anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium), and streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

  • Assay Procedure :

    • A reaction mixture containing the VEGFR-2 kinase, the test inhibitor at various concentrations, and the biotinylated substrate is prepared in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (donor-labeled anti-phosphotyrosine antibody and acceptor-conjugated streptavidin).

    • After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis : The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within a cellular context.

  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines are cultured to sub-confluency in appropriate growth media.

  • Assay Procedure :

    • Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.

    • The cells are pre-incubated with the test inhibitor at various concentrations for a defined time (e.g., 1-2 hours).

    • The cells are then stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.

    • After a short incubation period (e.g., 5-10 minutes), the cells are lysed to extract total protein.

  • ELISA :

    • An ELISA plate is coated with a capture antibody specific for total VEGFR-2.

    • The cell lysates are added to the wells, and the plate is incubated to allow the capture of VEGFR-2.

    • After washing, a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175) conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis : The signal is normalized to the total amount of VEGFR-2, and the percentage of inhibition of phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse model.

  • Animal Model : Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.

  • Tumor Cell Implantation : A specific number of human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment :

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are then randomized into control and treatment groups.

    • The test inhibitor is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation :

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, the tumors are excised and weighed.

  • Data Analysis : The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Mandatory Visualization

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (activated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Grb2_Sos Grb2/Sos VEGFR2_dimer->Grb2_Sos IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras PKC PKC IP3_DAG->PKC mTOR mTOR Akt->mTOR Raf Raf Ras->Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.

TKI_Evaluation_Workflow Target_ID Target Identification (VEGFR-2) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Potency In Vitro Potency Assay (IC50 Determination) Hit_to_Lead->In_Vitro_Potency Kinase_Selectivity Kinase Selectivity Profiling In_Vitro_Potency->Kinase_Selectivity Cellular_Assays Cellular Assays (Phosphorylation, Proliferation) Kinase_Selectivity->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetics Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: General workflow for the preclinical evaluation of a tyrosine kinase inhibitor.

Caption: Comparison of the primary kinase targets for Rivoceranib and selected FDA-approved TKIs.

References

Safety Operating Guide

Proper Disposal Procedures for Vegfr-2-IN-14: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Vegfr-2-IN-14, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Harmful if swallowed: Acute oral toxicity (Category 4).[1]

  • Very toxic to aquatic life with long-lasting effects: Acute and chronic aquatic toxicity (Category 1).[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Synonyms VEGFR2-IN-1
Molecular Formula C22H18N6S
Molecular Weight 398.48 g/mol [1]
Appearance Powder
Storage -20°C (powder) or -80°C (in solvent)[1]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to prevent its release into the environment.[1]

Step 1: Waste Segregation

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (gloves, etc.), must be segregated as hazardous chemical waste.

Step 2: Waste Collection

  • Solid Waste: Collect unused this compound powder and contaminated solids in a clearly labeled, sealed container. The container should be compatible with chemical waste and marked with the chemical name and relevant hazard symbols.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Spillage Management

  • In the event of a spill, collect the spillage immediately.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Dispose of all this compound waste through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Protocols and Methodologies

Understanding the experimental context in which this compound is used can inform safe handling and disposal practices. Below are overviews of common experimental protocols involving VEGFR-2.

VEGFR-2 Signaling Pathway Analysis (Immunoblotting):

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to the desired confluency. Treat cells with this compound at various concentrations for a specified duration, followed by stimulation with VEGF-A.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Block the membrane and incubate with primary antibodies against phosphorylated and total VEGFR-2, as well as downstream targets like phospho-ERK1/2. Follow with incubation with appropriate secondary antibodies and detection using a chemiluminescent substrate.

VEGFR-2 Endocytosis and Recycling Assay:

  • Cell Surface Biotinylation: Culture endothelial cells and serum-starve them. Incubate the cells on ice with a cleavable biotinylation reagent (e.g., NHS-SS-Biotin) to label cell surface proteins.[2]

  • Internalization: Transfer the cells to a 37°C incubator for a defined period to allow for endocytosis.

  • Biotin Stripping: Remove the remaining cell surface biotin by treating with a reducing agent.

  • Recycling: Incubate the cells in culture medium at 37°C for various time points to allow for the recycling of internalized proteins back to the cell surface.

  • Lysis and Analysis: Lyse the cells and use streptavidin beads to pull down biotinylated proteins. Analyze the amount of recycled VEGFR-2 by immunoblotting.

Visual Diagrams

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Chemical Waste Disposal Workflow

Disposal_Workflow Start This compound Waste Generated Segregate Segregate as Hazardous Chemical Waste Start->Segregate Spill Manage Spills Immediately Start->Spill Collect_Solid Collect Solid Waste in Labeled, Sealed Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Leak-Proof Container Segregate->Collect_Liquid Contact_EHS Contact Institutional EHS for Guidance Collect_Solid->Contact_EHS Collect_Liquid->Contact_EHS Spill->Segregate Dispose Dispose via Approved Waste Disposal Facility Contact_EHS->Dispose

Caption: Procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Vegfr-2-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on the Safety Data Sheet (SDS) for "VEGFR2-IN-1". It is assumed that this information is directly applicable to "Vegfr-2-IN-14" due to the close nomenclature. Researchers should always consult the specific SDS for the exact product in use and conduct a thorough risk assessment before beginning any experimental work.

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Vegfr-2-IN-1. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal of chemical waste.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling Vegfr-2-IN-1 is provided in the table below. These recommendations are based on the potential hazards associated with the compound.

Protection Type Recommendation Rationale
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation.To avoid inhalation of dust or aerosols.
Eye Protection Safety glasses with side-shields or goggles.To prevent contact with eyes.
Hand Protection Compatible chemical-resistant gloves.To avoid skin contact.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.

Operational and Disposal Plans

A step-by-step guide for the safe handling and disposal of Vegfr-2-IN-1 is outlined below.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term storage, maintain at -20°C for the powder form or -80°C when in solvent.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

Handling and Use:

  • Always handle Vegfr-2-IN-1 within a certified chemical fume hood or other ventilated enclosure.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

Spill Management:

  • In case of a spill, collect the spillage to prevent it from entering drains.[1]

  • Use appropriate absorbent material for liquid spills.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of the compound and its container at an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling Vegfr-2-IN-1 in a laboratory setting.

A Receiving and Storage B Preparation of Solutions A->B Transport to Hood C Experimental Use B->C Perform Experiment D Decontamination C->D Clean Work Area F Personal Decontamination C->F End of Procedure E Waste Disposal D->E Collect Waste E->F

Caption: Workflow for the safe handling of Vegfr-2-IN-1.

Hazard Information

Vegfr-2-IN-1 is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.